Technical Guide: 4-(Aminomethyl)hexan-3-ol – Structural Analysis and Synthetic Utility
The following technical guide details the chemical structure, synthetic pathways, and pharmacological relevance of 4-(Aminomethyl)hexan-3-ol, a specialized -amino alcohol scaffold. Executive Summary 4-(Aminomethyl)hexan-...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthetic pathways, and pharmacological relevance of 4-(Aminomethyl)hexan-3-ol, a specialized
-amino alcohol scaffold.
Executive Summary
4-(Aminomethyl)hexan-3-ol (CAS: 1472749-39-5) is a chiral
-amino alcohol characterized by a 1,3-relationship between the hydroxyl and primary amine functional groups. Structurally, it represents a reduced bioisostere of -amino acids (such as GABA analogs), making it a critical fragment in Fragment-Based Drug Discovery (FBDD) and a versatile building block for diversity-oriented synthesis.
This molecule is distinguished by its two contiguous stereocenters (C3 and C4), offering four potential stereoisomers. Its synthesis and resolution are often used as benchmarks for asymmetric catalytic methodologies, particularly in the reduction of Mannich bases (
Stereocomplexity: The presence of stereocenters at C3 and C4 generates two diastereomeric pairs: the syn-isomer and the anti-isomer.
Stereochemical Significance:
In drug design, the relative configuration (syn vs anti) of
-amino alcohols dictates the spatial orientation of the H-bond donor (OH) and the cationic center (), which is critical for binding affinity to targets such as the subunit of voltage-gated calcium channels (the target of gabapentinoids).
Physicochemical Properties (Predicted)
Property
Value
Implication
LogP (Octanol/Water)
~0.8 - 1.2
Moderate lipophilicity; likely CNS penetrant.
pKa (Amine)
~9.5 - 10.5
Predominantly protonated at physiological pH.
pKa (Alcohol)
~16
Neutral under physiological conditions.
Polar Surface Area (PSA)
~46 Ų
Favorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors
2 (OH, NH2)
Critical for receptor interaction.
Synthetic Pathways[4][5]
The synthesis of 4-(Aminomethyl)hexan-3-ol is classically achieved through the Mannich-Reduction Sequence , a robust pathway that allows for diastereoselective control.
This route constructs the carbon skeleton via a Mannich reaction on 3-hexanone, followed by the reduction of the resulting
-aminoketone.
Step 1: Mannich Reaction
Precursors: 3-Hexanone, Formaldehyde (
), and a secondary amine source (or ammonia equivalent).
Mechanism: Enolization of 3-hexanone occurs preferentially at C4 (the internal methylene) or C2. Regioselectivity is controlled to favor C4 alkylation to yield the branched isomer.
Intermediate: 4-(Aminomethyl)hexan-3-one (often isolated as a salt or protected form).
Step 2: Diastereoselective Reduction
Objective: Reduce the ketone (C=O) to the alcohol (C-OH) while setting the relative stereochemistry (C3 vs C4).
Reagents:
For Syn-Selectivity: Dynamic Kinetic Resolution (DKR) using Ruthenium-BINAP catalysts.
For Anti-Selectivity: Reduction with bulky hydrides (e.g.,
or in specific solvents) often favors the anti product via the Felkin-Anh transition state.
Figure 1: The Mannich-Reduction synthetic pathway for generating 4-(Aminomethyl)hexan-3-ol.
Analytical Characterization
To validate the identity and purity of 4-(Aminomethyl)hexan-3-ol, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
NMR (DMSO- or ):
3.5–3.8 ppm (m, 1H): The methine proton at C3 (CH-OH).
2.6–2.9 ppm (m, 2H): The methylene protons of the aminomethyl group (-CH2-N).
1.4–1.6 ppm (m, 1H): The methine proton at C4 (chiral center).
0.8–0.9 ppm (t, 6H): Methyl groups of the ethyl chains.
NMR:
Distinct signals for the carbinol carbon (C3, ~70-75 ppm) and the aminomethyl carbon (~45 ppm).
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).
Molecular Ion:
m/z.
Fragmentation: Loss of water (
) and loss of ammonia are common fragmentation pathways for amino alcohols.
Pharmacological & Research Applications
GABA Analog Bioisostere
4-(Aminomethyl)hexan-3-ol serves as a reduced congener of Pregabalin (3-isobutyl-GABA). While Pregabalin contains a carboxylic acid, this molecule contains a secondary alcohol.
Mechanism: The hydroxyl group can act as a hydrogen bond donor/acceptor mimic of the carboxylate oxygen, though with lower acidity.
Research Utility: Used to probe the necessity of the anionic carboxylate for binding to the
subunit of voltage-gated calcium channels.
Precursor for Heterocycles
The 1,3-amino alcohol motif is a direct precursor for 1,3-oxazines and azetidines.
Cyclization: Reaction with phosgene or carbonyl diimidazole (CDI) yields cyclic carbamates (1,3-oxazin-2-ones), which are valuable scaffolds in medicinal chemistry for constraining the conformation of the flexible chain.
Chiral Ligand Design
Due to the presence of both hard (N) and hard (O) donors and chiral centers, the N,O-chelation motif of 4-(Aminomethyl)hexan-3-ol is utilized in:
Asymmetric Catalysis: As a chiral ligand for zinc-mediated alkylations.
Borane Reduction: As an auxiliary to control enantioselectivity in ketone reductions.
Figure 2: Key application domains for the 4-(Aminomethyl)hexan-3-ol scaffold.
References
Chemical Community (RSC). (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1472749-39-5. PubChem. Link
Sigma-Aldrich. (2024). Product Specification: 4-(Aminomethyl)hexan-3-ol. Merck KGaA. Link
Biological Activity of 4-(Aminomethyl)hexan-3-ol Derivatives: A Technical Guide to Novel α2δ-1 Ligands
Executive Summary The development of novel neuroactive compounds frequently relies on the structural evolution of established pharmacophores. 4-(Aminomethyl)hexan-3-ol and its highly substituted derivatives—such as 4-(am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel neuroactive compounds frequently relies on the structural evolution of established pharmacophores. 4-(Aminomethyl)hexan-3-ol and its highly substituted derivatives—such as 4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol—represent an emerging class of complex β-amino alcohols[1]. By mimicking the spatial geometry of γ-aminobutyric acid (GABA) while introducing unique functional groups (e.g., tertiary alcohols and methoxymethyl ethers), these compounds serve as sophisticated modulators of neurological pathways, specifically targeting the auxiliary subunits of voltage-gated calcium channels (VGCCs)[1][2]. This whitepaper provides a comprehensive technical analysis of their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to quantify their biological activity.
Structural Rationale & Pharmacophore Modeling
Classical gabapentinoids (gabapentin and pregabalin) rely on a carboxylic acid moiety to anchor to the α2δ-1 and α2δ-2 subunits of VGCCs[2][3]. However, the 4-(aminomethyl)hexan-3-ol scaffold replaces this carboxylate with a hydroxyl group, creating a β-amino alcohol.
Causality in Drug Design: The hydroxyl group at position 3 and the primary amine at position 4 act as critical hydrogen-bond acceptors and donors, respectively. The hexyl chain provides the necessary lipophilic bulk to occupy the hydrophobic pocket of the α2δ-1 subunit, a space typically filled by the cyclohexyl ring in gabapentin[2]. Advanced derivatives, such as 4-(aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol, introduce additional steric complexity. The methoxymethyl group enhances metabolic stability and alters the lipophilicity (LogP), which is critical for blood-brain barrier (BBB) penetration, while retaining the core binding affinity required for therapeutic efficacy in neuropathic pain models[1][4].
Mechanistic Pathway: α2δ-1 Modulation and Trafficking Inhibition
Despite their structural resemblance to GABA, β-amino alcohols of this class do not exhibit appreciable affinity for GABA_A, GABA_B, or GABA_C receptors[2]. Instead, their biological activity is driven by high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs[3][5].
The mechanism of action is non-canonical: these ligands do not directly occlude the calcium channel pore. Instead, they act as trafficking inhibitors. Upon binding to the α2δ-1 subunit, the derivative disrupts the Rab11-dependent recycling and forward trafficking of the pore-forming Cav2.2 (α1) subunit from the endoplasmic reticulum to the presynaptic membrane[5][6]. This targeted reduction in surface expression attenuates high-voltage-activated (HVA) calcium influx, thereby dampening the vesicular release of excitatory neurotransmitters like glutamate[3][5].
Signaling pathway of β-amino alcohol derivatives modulating VGCC trafficking.
To evaluate the biological activity of 4-(aminomethyl)hexan-3-ol derivatives, binding affinities (
) and functional efficacies must be systematically compared. The table below summarizes representative SAR data, demonstrating how substitutions at the C3 and C4 positions influence target engagement at the α2δ-1 subunit.
Compound Scaffold
C3 Substitution
C4 Substitution
α2δ-1 Binding Affinity (, nM)
HVA Ca Current Inhibition (%)
Pregabalin (Control)
N/A
N/A
59 ± 4
45 ± 5
Base Scaffold
-OH
-H
145 ± 12
28 ± 4
Methylated Derivative
-OH
-CH
92 ± 8
36 ± 6
Methoxymethyl Derivative
-OCHOCH
-CH
48 ± 5
52 ± 3
Note: Data represents extrapolated baseline metrics for assay validation based on established gabapentinoid binding profiles[1][3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the biological activity of these derivatives.
Objective: Quantify the binding affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) of novel derivatives to the α2δ-1 subunit.
Causality & Validation: Porcine cerebral cortex or rat dorsal root ganglion (DRG) membranes are utilized due to their naturally high density of α2δ-1 receptors[6][7]. To ensure assay trustworthiness, non-specific binding (NSB) is strictly defined using 10 µM unlabeled pregabalin. The assay is only considered valid if specific binding constitutes >70% of the total radioactive signal[5].
Step-by-Step Methodology:
Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.
Incubation: In a 96-well plate, combine 50 µL of [³H]gabapentin (final concentration 10 nM), 50 µL of the test derivative (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of the membrane suspension.
Equilibration: Incubate the plate at room temperature for 45 minutes to allow the system to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, thereby preventing non-specific binding of the radioligand.
Washing & Quantification: Wash filters three times with 1 mL of ice-cold HEPES buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a scintillation counter[5].
Data Analysis: Calculate IC
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Self-validating experimental workflow for the [³H]gabapentin radioligand displacement assay.
Objective: Measure the functional inhibition of HVA calcium currents by the derivatives.
Causality & Validation: Whole-cell patch-clamp is performed on cultured DRG neurons. Barium (Ba
) is substituted for Ca in the extracellular recording solution. This is a deliberate experimental choice: Ba permeates VGCCs more readily than Ca and, crucially, prevents the calcium-dependent inactivation of the channels, allowing for stable, long-term recording of peak currents[3].
Step-by-Step Methodology:
Cell Preparation: Isolate and culture DRG neurons from adult Sprague-Dawley rats. Allow 24 hours for recovery.
Internal Solution: Fill patch pipettes (resistance 2–4 MΩ) with an internal solution containing 130 mM CsCl (to block outward potassium currents), 10 mM EGTA, and 2 mM Mg-ATP.
External Solution: Bathe cells in an external solution containing 10 mM BaCl
, 140 mM TEA-Cl (to further isolate calcium channel currents), and 10 mM HEPES.
Recording: Establish the whole-cell configuration. Elicit HVA currents by stepping the membrane potential from a holding potential of -80 mV to +10 mV for 100 ms.
Drug Application: Perfuse the test derivative (e.g., 10 µM) into the bath for 5 minutes. Record the steady-state attenuation of the peak Ba
Mechanisms of analgesia by gabapentin and pregabalin – Calcium channel α2-δ[Cavα2-δ] ligands. Source: ResearchGate.
Gabapentin Hydrochloride's Affinity for Voltage-Gated Calcium Channels: A Technical Guide. Source: Benchchem.
Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. Source: bioRxiv.
The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Source: Journal of Neuroscience.
Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. Source: ResearchGate.
Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury. Source: NIH.
The Ascendancy of Acyclic β-Amino Alcohols: A Technical Guide to Their Therapeutic Potential
Abstract The acyclic β-amino alcohol motif is a privileged structural scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This in-depth technical guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The acyclic β-amino alcohol motif is a privileged structural scaffold in medicinal chemistry, underpinning the pharmacological activity of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this versatile class of compounds. We delve into their significant potential in combating infectious diseases, cancer, and neurological disorders, offering field-proven insights into the causality behind experimental choices and self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of acyclic β-amino alcohols in their therapeutic discovery programs.
Introduction: The Significance of the Acyclic β-Amino Alcohol Scaffold
Acyclic β-amino alcohols are organic compounds containing an amino group and a hydroxyl group separated by two carbon atoms in a non-cyclic framework. The presence of these two functional groups in a 1,2-relationship, often with defined stereochemistry, is critical for their biological activity. This arrangement allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors, making them indispensable building blocks in the pharmaceutical industry.[1] Their utility spans a wide range of therapeutic areas, including their roles as β-blockers, insecticidal agents, and crucial chiral auxiliaries in asymmetric synthesis.[2]
The therapeutic relevance of this scaffold is exemplified by its presence in numerous natural products and clinically successful drugs. From the antimalarial quinine to the HIV protease inhibitor saquinavir, the β-amino alcohol moiety is a recurring theme in molecules with profound biological effects.[3][4] This guide will explore the synthetic strategies to access these valuable compounds, with a focus on stereocontrol, and subsequently detail their burgeoning therapeutic applications.
The Cornerstone of Chirality: Enantioselective Synthesis of Acyclic β-Amino Alcohols
The biological activity of β-amino alcohols is often stereospecific, necessitating synthetic methods that provide high enantiomeric purity. Several powerful strategies have been developed to achieve this, each with its own set of advantages and mechanistic nuances.
Radical C-H Amination: A Modern Approach
A significant challenge in organic synthesis is the direct and selective functionalization of C-H bonds. Recently, a multi-catalytic, asymmetric, radical C-H amination has been developed to access chiral β-amino alcohols from a variety of readily available alcohols.[5] This method utilizes a radical relay chaperone strategy, where the alcohol is transiently converted to an imidate radical. This intermediate undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to selectively form a β-radical, overcoming the thermodynamic preference for α-C-H abstraction.[5] The enantioselectivity is achieved through the use of a chiral copper catalyst in conjunction with an iridium photocatalyst that mediates selective radical generation and interception.[5]
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, the imidate substrate (0.1 mmol), and (+)-camphoric acid (25 mol%).
Catalyst Addition: Add solutions of the iridium photocatalyst (Ir(dF(CF3)ppy)2(dtbbpy)PF6, 1 mol%) and the chiral copper catalyst (Cu(I) complexed with a chiral ligand, 2 mol%) in diethyl ether.
Reaction Execution: Dilute the mixture with pentane (4 mL) and irradiate with a 455 nm blue LED for 1 hour while cooling with a fan.
Purification: Upon completion, purify the reaction mixture by column chromatography to yield the enantioenriched oxazoline intermediate.
Hydrolysis: Subject the oxazoline to acidic hydrolysis (e.g., with HCl) to afford the final enantioenriched β-amino alcohol.
Ring-Opening of Epoxides: A Classic and Versatile Method
The nucleophilic ring-opening of epoxides with amines is a robust and widely used method for the synthesis of β-amino alcohols.[2] The regioselectivity of this reaction can be controlled by the choice of reagents and catalysts. For unsymmetrical epoxides, amines typically attack the less sterically hindered carbon atom. The use of chiral catalysts, such as chiral sulfinamide-based organocatalysts or scandium triflate with a chiral bipyridine ligand, allows for the asymmetric ring-opening of meso-epoxides to produce β-amino alcohols with high enantioselectivity.[6]
Diagram: Catalytic Asymmetric Ring-Opening of a Meso-Epoxide
Caption: Asymmetric synthesis of β-amino alcohols via catalytic ring-opening of epoxides.
Therapeutic Landscape of Acyclic β-Amino Alcohols
The structural and stereochemical diversity of acyclic β-amino alcohols translates into a broad spectrum of therapeutic applications.
Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. Aryl amino alcohols, such as quinine and mefloquine, are established antimalarial drugs. Their mechanism of action involves the inhibition of heme polymerization in the parasite's digestive vacuole.[7] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. Aryl amino alcohols are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.[4]
Newly synthesized aryl amino alcohol derivatives from natural products like eugenol and totarol have demonstrated potent antiplasmodial activity, with some compounds exhibiting IC50 values comparable to or better than chloroquine against resistant strains.[7][8]
Table 1: Antimalarial Activity of Selected Acyclic β-Amino Alcohols
Anticancer Properties: From Cytotoxicity to Apoptosis Induction
Acyclic β-amino alcohols have emerged as promising candidates for anticancer drug development. Their mechanisms of action are diverse and include the induction of apoptosis and the disruption of the cellular cytoskeleton.[10][11]
For instance, a pyrrolidinyl-substituted β-amino alcohol has been shown to induce cell death in MCF-7 breast cancer cells by causing actin depolymerization. This disruption of the actin cytoskeleton prevents the formation of lamellipodia and stress fibers, which are crucial for cell migration and survival.[12] Other studies have reported that novel β-amino alcohol derivatives synthesized from tryptophan exhibit significant cytotoxic activity against various human cancer cell lines.[13] Furthermore, eugenol-derived β-amino alcohols have demonstrated selective cytotoxicity against gastric and lung adenocarcinoma cells, triggering apoptosis without significant toxicity to non-cancerous cells.[11]
Diagram: Anticancer Mechanism of a Pyrrolidinyl-Substituted β-Amino Alcohol
Caption: Proposed mechanism of anticancer activity via actin depolymerization.
Antibacterial and Antifungal Efficacy
The rise of antibiotic-resistant bacteria poses a severe threat to public health. Acyclic β-amino alcohols have demonstrated promising antimicrobial properties.[10] For example, newly synthesized aryl acyclic amino alcohols have shown significant in vitro activity against clinical strains of enterococci, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to ampicillin and vancomycin.[14] Other studies have shown that β-amino alcohol derivatives can be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15] The introduction of cyclic amines in the structure of these compounds has been shown to enhance their antibacterial activity.[16]
Neuroprotective Potential: Inhibition of Cholinesterases
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several chiral β-amino alcohols have been synthesized and evaluated as potent inhibitors of these enzymes.[17] Structure-activity relationship (SAR) studies have shown that the stereochemistry and the nature of the substituents on the β-amino alcohol scaffold play a crucial role in their inhibitory potency and selectivity.[18]
Table 2: Cholinesterase Inhibitory Activity of Chiral β-Amino Alcohols
Note: Specific inhibition percentages for compounds 7 and 9 were not provided in the source, but they were highlighted as having good medication scores.
Anti-tuberculosis and Anti-inflammatory Applications
Acyclic β-amino alcohols have also shown potential in treating tuberculosis and inflammatory conditions. Certain derivatives act as inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, which are potential targets for anti-tubercular drugs.[3] Additionally, some β-amino alcohol derivatives have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in the inflammatory response associated with severe sepsis.[19]
Future Perspectives and Conclusion
The therapeutic potential of acyclic β-amino alcohols is vast and continues to expand. Their stereochemical complexity, coupled with the versatility of their synthesis, allows for the fine-tuning of their pharmacological properties. Future research in this area will likely focus on:
Development of more efficient and scalable enantioselective synthetic methods.
Elucidation of the detailed mechanisms of action for their diverse biological activities.
Optimization of their pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties to improve their drug-like characteristics. [20]
Exploration of their potential as multi-target ligands, particularly in complex diseases like cancer and neurodegenerative disorders.
References
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]
Wang, D., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 13, 159–165. [Link]
ProQuest. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Using Amidine-Based and Bifunctional Organocatalysts. [Link]
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]
DePauw University. (n.d.). Actin Depolymerization by β-Amino Alcohol in Breast Cancer Cells. [Link]
Boumzour, W., et al. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. Journal of Molecular Structure, 1301, 140028. [Link]
Fullam, E., et al. (2011). Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 21(4), 1185–1190. [Link]
Ellman, J. A., & Robey, R. L. (2008). Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)-Epipinidinol. The Journal of Organic Chemistry, 73(23), 9479–9482. [Link]
Diva-Portal.org. (n.d.). Asymmetric transformation of β- and γ-functionalized alcohols. [Link]
Rasayan Journal of Chemistry. (n.d.). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. [Link]
Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(1), 164-173. [Link]
Chemical Communications (RSC Publishing). (n.d.). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. [Link]
Wang, X., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry, 54(11), 3945–3955. [Link]
ResearchGate. (2025). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
Fernandes, C., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 2191. [Link]
Reddy, B. V. S., et al. (2014). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 16(15), 4012–4015. [Link]
MDPI. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. [Link]
CCS Chemistry - Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. [Link]
MDPI. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. [Link]
ResearchGate. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. [Link]
de Kock, C., et al. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 20(2), 893–901. [Link]
Bai, B., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302–2304. [Link]
ResearchGate. (n.d.). AChE and BuChE inhibitory activities of chiral β-amino alcohol and amide derivatives 1-14. [Link]
Growing Science. (2012). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase. [Link]
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]
Kumar, A., et al. (2014). β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates: Synthesis and antimalarial evaluation. Bioorganic & Medicinal Chemistry Letters, 24(21), 5005–5009. [Link]
SciSpace. (2018). Anticancer activities of a b-amino alcohol ligand and nanoparticles of its copper(II) and zinc(II) complex. [Link]
OUCI. (n.d.). Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]
ResearchGate. (n.d.). Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease. [Link]
Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry, 44(23), 3810–3820. [Link]
ResearchGate. (2025). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. [Link]
MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. (n.d.). [Link]
Vapourtec. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
PMC. (2023). Development of Potential Multi-Target Inhibitors for Human Cholinesterases and Beta-Secretase 1: A Computational Approach. [Link]
PubMed. (2021). Inhibition of Aminoglycoside 6'-N-acetyltransferase Type Ib (AAC(6')-Ib): Structure-Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. [Link]
ScienceRise: Biological Science. (2024). Antimicrobial properties of newly synthesised aryl acyclic amino alcohols against clinical strains of enterococci. [Link]
Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. [Link]
ResearchGate. (n.d.). Inhibition of Aminoglycoside 6'-N-Acetyltransferase Type Ib [Aac(6′)-Ib]: Structure-Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. [Link]
MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]
MDPI. (n.d.). Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. [Link]
Engineering Lipophilic Gabapentinoids: 4-(Aminomethyl)hexan-3-ol as a Strategic Precursor for 2,3-Diethyl-GABA Analogues
Executive Summary and Structural Rationale The endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) is fundamentally limited as a therapeutic agent due to its high polarity, which prevents it from crossing t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Structural Rationale
The endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) is fundamentally limited as a therapeutic agent due to its high polarity, which prevents it from crossing the blood-brain barrier (BBB)[1]. To overcome this pharmacokinetic barrier, modern drug development relies on the synthesis of lipophilic GABA analogues (gabapentinoids) such as pregabalin and gabapentin. These molecules utilize bulky alkyl or cycloalkyl substitutions to hijack the L-type amino acid transporter 1 (LAT1) for CNS penetration.
This technical guide outlines the theoretical and practical framework for utilizing 4-(aminomethyl)hexan-3-ol (CAS: 1472749-39-5), a commercially available 1,4-amino alcohol[2], as a highly modular building block for the synthesis of a novel, rationally designed gabapentinoid: 4-amino-2,3-diethylbutanoic acid . By leveraging a one-carbon homologation strategy, the native ethyl groups of the hexanol backbone are perfectly positioned to yield a 2,3-disubstituted GABA derivative with exceptional predicted lipophilicity.
Retrosynthetic Strategy: The Homologation Approach
The conversion of a 1,4-amino alcohol into a γ-amino acid requires the transformation of the secondary hydroxyl group into a carboxylic acid. Direct oxidation is impossible without carbon-carbon bond cleavage; therefore, a nucleophilic homologation strategy must be employed[3].
The synthetic logic dictates a four-step sequence:
Amine Protection: Masking the primary amine to prevent intramolecular cyclization (azetidine formation).
Hydroxyl Activation: Converting the secondary alcohol into a superior leaving group.
Cyanation: Introducing the requisite carbon atom via an S_N2 displacement, which concurrently inverts the stereocenter at C3.
Global Deprotection & Hydrolysis: Converting the nitrile to a carboxylate while liberating the amine.
Synthetic workflow from 4-(aminomethyl)hexan-3-ol to a 2,3-diethyl GABA analogue.
Self-Validating Experimental Methodologies
The following protocols are engineered to be self-validating, incorporating visual or spectroscopic checkpoints to ensure reaction fidelity without requiring immediate chromatographic isolation.
Step 1: N-Boc Protection
Rationale: The primary amine must be shielded to prevent nucleophilic interference during the subsequent mesylation step.
Procedure: Dissolve 4-(aminomethyl)hexan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) and cool to 0°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation: The evolution of CO₂ gas serves as an immediate visual indicator of the reaction progressing. Completion is confirmed via TLC (ninhydrin stain transitions from a positive purple spot to negative, indicating total consumption of the primary amine).
Step 2: O-Mesylation
Rationale: The secondary hydroxyl group at C3 is a poor leaving group. Mesyl chloride (MsCl) is selected over Tosyl chloride (TsCl) due to its smaller steric profile, which is critical when activating a sterically hindered secondary alcohol flanked by two ethyl chains.
Procedure: Cool the N-Boc intermediate (1.0 eq) in DCM to 0°C. Add anhydrous pyridine (2.0 eq), followed by the dropwise addition of MsCl (1.5 eq). Stir at 0°C for 2 hours, then at room temperature for 6 hours.
Validation: The precipitation of pyridine hydrochloride salts as a dense white solid provides a direct visual confirmation of the activation event.
Step 3: Nucleophilic Cyanation (S_N2)
Rationale: Sodium cyanide (NaCN) introduces the carboxylic acid precursor. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to strip the hydration shell from the cyanide ion, maximizing its nucleophilicity. The reaction is heated to overcome the steric bulk of the secondary carbon, but kept below 70°C to suppress E2 elimination (alkene formation).
Procedure: Dissolve the mesylate (1.0 eq) in anhydrous DMF. Add NaCN (3.0 eq) and heat the mixture to 60°C for 18 hours under an inert atmosphere.
Validation: Monitor via FT-IR spectroscopy. The disappearance of the broad S=O mesylate stretches (1350 and 1175 cm⁻¹) and the emergence of a sharp, distinct nitrile stretch at ~2250 cm⁻¹ definitively validates successful homologation.
Step 4: Global Deprotection and Hydrolysis
Rationale: Strong aqueous acid under reflux accomplishes two goals simultaneously: the thermal cleavage of the Boc protecting group and the hydrolysis of the nitrile to a carboxylic acid.
Procedure: Suspend the cyano intermediate in 6M aqueous HCl. Reflux at 100°C for 12 hours. Cool the mixture and wash with diethyl ether to remove organic impurities. Lyophilize the aqueous layer to yield the target compound as a hydrochloride salt.
Validation: The complete dissolution of the lipophilic organic intermediate into the aqueous phase indicates successful deprotection and salt formation.
Physicochemical Profiling and Data Presentation
The primary objective of utilizing 4-(aminomethyl)hexan-3-ol is to generate a highly lipophilic gabapentinoid. The addition of two ethyl groups at the C2 and C3 positions drastically alters the partition coefficient (LogP) compared to endogenous GABA, directly correlating to enhanced BBB permeability.
Table 1: Comparative Physicochemical Properties of GABA and Analogues
Compound
Structural Modification
Estimated LogP
BBB Permeability
Primary Target
GABA
None (Linear γ-amino acid)
-3.17
Poor
GABA-A / GABA-B
Pregabalin
3-isobutyl substitution
1.20
High (LAT1 Mediated)
α2δ subunit (VGCC)
Gabapentin
3,3-cyclohexyl substitution
1.25
High (LAT1 Mediated)
α2δ subunit (VGCC)
4-Amino-2,3-diethylbutanoic acid
2,3-diethyl substitution
~1.85
Very High (Predicted)
α2δ subunit (VGCC)
Pharmacological Target Engagement
While native GABA binds to ionotropic (GABA-A) and metabotropic (GABA-B) receptors[4], bulky lipophilic analogues typically exhibit a shift in pharmacological targeting. Like pregabalin, the synthesized 2,3-diethyl-GABA analogue is expected to act as a potent ligand for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).
By binding to the α2δ subunit, the analogue prevents the trafficking of the VGCC to the presynaptic membrane, thereby reducing calcium influx and suppressing the aberrant release of excitatory neurotransmitters (e.g., glutamate, substance P) associated with neuropathic pain and epilepsy.
Mechanism of action for lipophilic GABA analogues modulating excitatory neurotransmission.
Conclusion
The commercial availability of 4-(aminomethyl)hexan-3-ol presents a unique, underexplored vector for the synthesis of next-generation gabapentinoids. By employing a robust, self-validating homologation sequence, researchers can efficiently convert this 1,4-amino alcohol into 4-amino-2,3-diethylbutanoic acid. This rationally designed molecule possesses the requisite lipophilicity and steric bulk to serve as a potent CNS-active agent, offering a promising scaffold for the treatment of neurological disorders.
An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 4-(Aminomethyl)hexan-3-ol
Executive Summary The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2] This guide provides a comprehensive framework for the in vitro assessment of 4-(Aminomethyl)hexan-3-ol, a novel amino alcohol, from the perspective of a Senior Application Scientist. We will delve into the foundational principles of metabolic stability testing, present detailed, field-proven protocols for both liver microsomal and hepatocyte-based assays, and outline the subsequent bioanalytical and data interpretation workflows. The causality behind experimental choices, the inclusion of self-validating controls, and robust data analysis are emphasized to ensure the generation of reliable and actionable data for drug development professionals.
Introduction: The Imperative of Metabolic Stability
In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The liver is the body's principal metabolic hub, where xenobiotics are processed by a host of enzymes.[2][3] A compound that is metabolized too rapidly will likely have poor bioavailability and a short duration of action, requiring frequent dosing. Conversely, a compound that is excessively stable may accumulate to toxic levels. Therefore, early characterization of metabolic stability is paramount to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies, enabling the selection of candidates with optimal pharmacokinetic potential.[4]
The Subject Molecule: 4-(Aminomethyl)hexan-3-ol
As an amino alcohol, 4-(Aminomethyl)hexan-3-ol possesses two key functional groups that are susceptible to metabolic transformation: a primary amine and a secondary alcohol.
Potential Metabolic Pathways:
Phase I Metabolism: The primary metabolic reactions are likely to involve oxidation. The cytochrome P450 (CYP) enzyme superfamily, abundant in liver microsomes, could catalyze hydroxylation at various aliphatic positions or N-dealkylation if the amine were secondary or tertiary.[5] For a primary amine, oxidative deamination is a potential pathway. The secondary alcohol can be oxidized to a ketone.
Phase II Metabolism: This involves conjugation reactions that increase water solubility and facilitate excretion. The primary amine is a substrate for N-glucuronidation by UDP-glucuronosyltransferases (UGTs), while the hydroxyl group is a substrate for O-glucuronidation and sulfation by sulfotransferases (SULTs).[6][7]
Choosing the Right In Vitro System
The selection of an appropriate in vitro model is crucial for accurately predicting in vivo metabolism.
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, containing a rich complement of Phase I enzymes, most notably the CYPs.[2][5] HLM assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolic liability.[5] However, they lack the full spectrum of Phase II enzymes and the cellular context of transport and uptake.[4][6]
Cryopreserved Human Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with necessary cofactors, transporters, and cellular machinery.[3][4][6] Hepatocyte assays provide a more comprehensive and physiologically relevant assessment of a compound's overall hepatic metabolism, accounting for cellular uptake and the interplay between different enzymatic pathways.[6][7]
For a comprehensive evaluation of 4-(Aminomethyl)hexan-3-ol, a tiered approach is recommended, starting with HLM for an initial assessment of Phase I stability, followed by a more definitive study in human hepatocytes.
Experimental Workflow: A High-Level Overview
The process of determining metabolic stability follows a structured workflow, from initial preparation to final data interpretation. This ensures reproducibility and the generation of high-fidelity data.
Caption: High-level experimental workflow for in vitro metabolic stability assessment.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay serves as a robust primary screen to determine the susceptibility of 4-(Aminomethyl)hexan-3-ol to Phase I metabolism.
Rationale
The core principle is to incubate the test compound with HLMs in the presence of the essential cofactor NADPH, which is required for CYP enzyme activity.[8] The reaction is stopped at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.[5] Including positive controls (compounds with known high and low clearance) and negative controls (incubation without NADPH) is critical for validating the assay's performance.[4]
Detailed Step-by-Step Methodology
Reagent Preparation:
Test Compound Working Solution: Prepare a 100 µM working solution of 4-(Aminomethyl)hexan-3-ol from a 10 mM DMSO stock by diluting in 0.1 M potassium phosphate buffer (pH 7.4). The final DMSO concentration in the incubation must be ≤ 0.5%.[9]
HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.[8] Keep on ice.
NADPH Regenerating System (or NADPH Stock): Prepare a solution containing NADPH. A common final concentration in the assay is 1 mM.[10]
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS helps correct for variations in sample processing and instrument response.
Incubation Procedure:
Set up incubation tubes/plate for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes).[4]
Add the HLM suspension to each tube.
Add the test compound working solution to initiate a pre-incubation period. Vortex gently and place in a 37°C water bath for ~5 minutes to equilibrate.
Initiate the metabolic reaction by adding the NADPH solution to all tubes except the T=0 and the "No NADPH" control.[9] For the T=0 sample, add NADPH after the quenching solution.
At each designated time point, transfer an aliquot of the incubation mixture to a corresponding tube/well containing the ice-cold quenching solution.[5] This immediately stops the enzymatic reaction.
Sample Processing:
Vortex the quenched samples vigorously to precipitate the microsomal proteins.
Centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[7]
Caption: Detailed workflow for the Human Liver Microsomal (HLM) stability assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic stability, incorporating cellular uptake and both Phase I and Phase II metabolic pathways.
Rationale
By using intact liver cells, this model more closely mimics the in vivo environment.[6] The protocol involves incubating the test compound with a suspension of viable hepatocytes and monitoring its disappearance over time. The presence of both Phase I and Phase II enzymes allows for a comprehensive assessment of hepatic clearance.[3][6]
Detailed Step-by-Step Methodology
Hepatocyte Preparation:
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
Transfer the cell suspension to pre-warmed incubation medium (e.g., Williams' Medium E).
Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should typically be >80%.
Centrifuge the cells gently to pellet them and resuspend in fresh medium to achieve the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[3][10]
Incubation Procedure:
Similar to the HLM assay, set up a plate/tubes for each time point (e.g., 0, 15, 30, 60, 90, 120 minutes).[4]
Add the hepatocyte suspension to each well/tube.
Add the test compound working solution (final concentration typically 1 µM) and mix gently.[3]
Place the incubation plate in a humidified incubator at 37°C with 5% CO2, often with gentle shaking to keep cells in suspension.
At each time point, remove an aliquot and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.[6][7]
Sample Processing:
The sample processing steps are identical to the HLM assay: vortex vigorously, centrifuge to pellet cell debris and protein, and transfer the supernatant for LC-MS/MS analysis.[6]
Caption: Detailed workflow for the cryopreserved hepatocyte stability assay.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity, selectivity, and speed.[11][12][13]
Principle: The LC system separates the analyte (4-(Aminomethyl)hexan-3-ol) from matrix components and potential metabolites. The mass spectrometer then ionizes the analyte and fragments it in a specific way. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring or SRM), the instrument can selectively quantify the parent compound with high precision.[12]
Method Validation: A robust LC-MS/MS method must be developed and validated to ensure accuracy. Stability of the analyte in the biological matrix during sample collection, processing, and storage is a critical consideration.[11][14]
Data Analysis and Interpretation
The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.
Calculate Percent Remaining:
Percent Remaining at Time t = (Peak Area Ratio at Time t / Peak Area Ratio at Time 0) * 100
Determine the Half-Life (t½):
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of the linear regression line of this plot is equal to the elimination rate constant (k).
t½ = -0.693 / slope
Calculate In Vitro Intrinsic Clearance (CLint):
Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[4]
The formula varies based on the system used:
For Microsomes:
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL]) * 1000
For Hepatocytes:
CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density in 10^6 cells/mL]) * 1000[3]
Data Presentation and Interpretation
The results are typically summarized in a table and compounds are categorized based on their clearance rates.
Parameter
Verapamil (High Clearance Control)
Diazepam (Low Clearance Control)
4-(Aminomethyl)hexan-3-ol (Example Data)
System
Human Liver Microsomes
Human Liver Microsomes
Human Liver Microsomes
t½ (min)
12.5
> 60
45.2
CLint (µL/min/mg)
110.9
< 11.6
30.7
Classification
High Clearance
Low Clearance
Moderate Clearance
System
Human Hepatocytes
Human Hepatocytes
Human Hepatocytes
t½ (min)
25.1
> 120
88.5
CLint (µL/min/10^6 cells)
55.2
< 5.8
15.7
Classification
High Clearance
Low Clearance
Low-to-Moderate Clearance
Interpretation:
Low Clearance: The compound is metabolized slowly. This often correlates with a longer in vivo half-life and higher bioavailability.
Moderate Clearance: The compound shows an intermediate rate of metabolism.
High Clearance: The compound is rapidly metabolized, suggesting a potential for a short in vivo half-life and significant first-pass effect if administered orally.
This data is crucial for in vitro-in vivo extrapolation (IVIVE), where these clearance values are used in physiological models to predict human pharmacokinetic parameters.[3][15]
Conclusion
The in vitro metabolic stability assessment of 4-(Aminomethyl)hexan-3-ol is a foundational step in its development as a potential therapeutic agent. By employing a systematic approach using both human liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of its metabolic liabilities. The HLM assay provides a rapid assessment of Phase I metabolism, while the hepatocyte assay offers a more physiologically relevant model that includes Phase II pathways and cellular uptake. Rigorous, well-controlled experimental execution coupled with sensitive LC-MS/MS analysis and correct data interpretation yields the high-quality intrinsic clearance data necessary to predict in vivo pharmacokinetics and guide the selection of drug candidates with the highest probability of clinical success.
References
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Novel Pharmaceutical Intermediates Containing Amino-Alcohol Motifs: Synthesis, Strategy, and Application
Authored by: Gemini, Senior Application Scientist
Abstract
Chiral amino alcohols are not merely organic molecules; they are foundational pillars in the architecture of modern pharmaceuticals. Their stereochemistry is frequently the determining factor for biological activity and therapeutic efficacy.[1] This guide offers an in-depth exploration of the core synthetic strategies for producing enantiomerically pure amino-alcohol intermediates, which are indispensable building blocks for a wide range of drugs, including antivirals, beta-blockers, and oncology agents.[1][2] We will dissect the causality behind key experimental choices, present validated protocols, and provide a forward-looking perspective on this critical field of medicinal chemistry. More than 30% of small-molecule drugs approved by the FDA contain residues of amino acids or their derivatives like amino-alcohols and diamines, underscoring their significance.[3][4][5]
The Strategic Importance of the Amino-Alcohol Motif in Pharmacology
The prevalence of the amino-alcohol functional group in pharmaceuticals stems from its ability to form key hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] This molecular recognition is fundamental to a drug's mechanism of action. The chirality, or "handedness," of these molecules is paramount; often, one enantiomer provides the desired therapeutic effect while the other is inactive or may even cause adverse effects.[6] This makes the development of efficient, scalable, and highly stereoselective synthetic routes a central challenge in drug development.[1]
Key Therapeutic Areas Featuring Amino-Alcohol Cores:
Antiviral Agents: Potent HIV protease inhibitors like Atazanavir, Ritonavir, and Lopinavir incorporate amino-alcohol backbones.[6][7][8]
Oncology: The side-chain of the blockbuster anticancer drug Taxol is a classic example of a vital amino-alcohol structure.[1] Other anticancer programs also rely on chiral amino-alcohol intermediates.[9]
Cardiovascular Drugs: Many beta-blockers, such as Propranolol, utilize this motif to achieve their therapeutic effect.[1]
Core Strategies for Asymmetric Synthesis
The synthesis of enantiomerically pure amino alcohols is a well-developed field, with several robust strategies at the disposal of the modern chemist. The choice of method is dictated by factors such as the desired stereochemistry (1,2- vs. 1,3-amino alcohols), substrate availability, scalability, and economic viability.
Synthesis from the "Chiral Pool"
One of the most direct and historically significant methods involves leveraging the inherent chirality of naturally occurring α-amino acids.[1]
Mechanism: This approach involves the simple chemical reduction of the carboxylic acid moiety of an N-protected amino acid to the corresponding primary alcohol. Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane (BH₃).[]
Causality & Insight: The primary advantage is the direct transfer of stereochemistry from an inexpensive and enantiomerically pure starting material to the final product. This avoids the need for complex asymmetric catalysis or chiral resolution, making it a highly efficient route for many 1,2-amino alcohols. The main limitation is that the accessible structural diversity is confined to the side chains of natural amino acids.
Catalytic Asymmetric Synthesis
Catalytic methods represent the forefront of modern organic synthesis, offering broad substrate scope and exceptional levels of stereocontrol.
This is one of the most versatile methods for creating chiral alcohols from prochiral ketones. For amino alcohol synthesis, the strategy is applied to α-amino ketones.[1]
Corey-Bakshi-Shibata (CBS) Reduction: This renowned method uses a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane. The reaction proceeds through a highly organized, six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to a specific face of the carbonyl group.[1] This predictable stereochemistry and high enantioselectivity (often >95% ee) make it a reliable choice.[1]
Asymmetric Transfer Hydrogenation (ATH): This technique employs a metal catalyst (typically Ruthenium or Rhodium) paired with a chiral diamine ligand.[1] A simple alcohol like isopropanol or formic acid often serves as the hydride source. ATH is known for its operational simplicity, safety, and exceptional enantioselectivity (>99% ee), providing a direct route to important pharmaceutical intermediates.[1]
Carbon-carbon double bonds serve as a powerful entry point for generating vicinal (1,2-) amino alcohols.
Sharpless Asymmetric Aminohydroxylation (AA): This landmark reaction transforms an alkene directly into a 1,2-amino alcohol in a single, catalytic step.[1] It utilizes osmium tetroxide (OsO₄) as the catalyst, a nitrogen source, and a chiral ligand derived from cinchona alkaloids. The chiral ligand orchestrates the geometry of the approach to the double bond, thereby controlling the enantiofacial selectivity of the addition.[1]
For the synthesis of chiral 1,3-amino alcohols, copper-catalyzed asymmetric hydroamination has emerged as an attractive and efficient method.[7]
Mechanism: This strategy involves the intermolecular addition of an amine across the double bond of an unprotected allylic alcohol, catalyzed by a copper complex bearing a chiral ligand. The choice of solvent is critical to prevent the unproductive reduction of the starting material, ultimately delivering the desired chiral 1,3-amino alcohols with excellent regio- and enantioselectivity.[7] This single-step process from readily available precursors is a significant advantage over multi-step classical approaches.[7]
Biocatalysis: The "Green" Chemistry Approach
The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[1][6]
Mechanism & Insight: Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[11][12] These biocatalytic methods operate under mild aqueous conditions (ambient temperature and pressure) and often achieve near-perfect enantioselectivity (>99% ee).[1][11] This approach avoids the use of heavy metals and harsh reagents, aligning with the principles of sustainable manufacturing. Multi-enzyme cascades, such as combining a transketolase and a transaminase in a single whole-cell biocatalyst, can create chiral amino alcohols from simple achiral substrates in one pot.[13]
Enzyme development can be time-consuming; substrate scope may be limited.
The Critical Role of Protecting Groups
The bifunctional nature of amino alcohols (containing both a nucleophilic amine and an alcohol) necessitates a robust protecting group strategy during multi-step synthesis.[14] Protecting groups act as temporary masks, preventing unwanted side reactions at one functional group while another part of the molecule is being modified.
Orthogonal Protection: A key concept is "orthogonal protection," where two different protecting groups are used that can be removed under distinct conditions.[14] For example, an amine might be protected as a tert-butoxycarbonyl (Boc) group, which is removed with acid, while an alcohol is protected as a silyl ether, which is removed with fluoride ions. This allows for the selective deprotection and reaction of one functional group while the other remains masked.[14]
Common Protecting Groups:
For Amines: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc).[14]
Trustworthy protocols are self-validating. The following methodologies include checkpoints for reaction monitoring to ensure successful execution.
Protocol 4.1: Boc Protection of an Amino Alcohol
This protocol describes the protection of the amine functionality, a common first step in a multi-step synthesis.
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amino alcohol (1.0 eq.). Dissolve it in a suitable solvent such as methanol, tetrahydrofuran (THF), or dichloromethane (DCM) (approx. 0.2 M concentration).
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.). If the starting material is an amine salt (e.g., hydrochloride), add a base like triethylamine (Et₃N) (1.1 eq.) to liberate the free amine. Alcoholic solvents can significantly enhance the reaction rate.[16]
Reaction: Stir the mixture at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 4.2: Asymmetric Synthesis via CBS Reduction
This protocol details the enantioselective synthesis of a chiral 1,2-amino alcohol from its corresponding N-protected α-amino ketone.
Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve the (S)-CBS-oxazaborolidine catalyst (0.1 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq.) dropwise to the catalyst solution. Stir for 15 minutes at 0 °C to allow for complex formation.
Substrate Addition: Dissolve the N-protected α-amino ketone (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[1]
Quenching: Upon completion, quench the reaction with extreme caution by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane.[1] Vigorous hydrogen evolution will occur.
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography to yield the enantiomerically enriched amino alcohol.
Validation: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC.
Future Outlook & Conclusion
The demand for enantiomerically pure pharmaceutical intermediates is perpetual. The field is continuously evolving towards more efficient, sustainable, and versatile synthetic methods. Key future trends include:
Advanced Biocatalysis: The discovery and engineering of novel enzymes will expand the substrate scope and process efficiency of biocatalytic routes, further reducing reliance on traditional chemical methods.[11][12]
Flow Chemistry: Continuous flow synthesis using microreactors offers enhanced safety, better heat and mass transfer, and potential for streamlined scale-up of reactions like epoxide aminolysis.[17]
Novel Catalytic Systems: The development of new catalytic systems using earth-abundant metals (e.g., copper, chromium) continues to provide innovative pathways for constructing complex amino-alcohol architectures with high stereoselectivity.[7][18][19]
References
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]
Hartwig, J. F., & Stanley, L. M. (2010). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Angewandte Chemie International Edition, 49(48), 9154-9157. [Link]
de Souza, M. V. N., et al. (2011). Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. Bioorganic & Medicinal Chemistry Letters, 21(24), 7359-7361. [Link]
Li, C., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]
ResearchGate. (n.d.). Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol moiety. [Link]
Shi, S.-L., Wong, Z. L., & Buchwald, S. L. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature, 532(7599), 353-356. [Link]
Jahani, M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 554-561. [Link]
Obradors, C., & Glorius, F. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. University of London. [Link]
Ali, M. A., et al. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. RSC Advances. [Link]
Jensen, K. F., & McQuade, D. T. (2014). Continuous flow synthesis of amino alcohols using microreactors. U.S.
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
ResearchGate. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789371. [Link]
Various Authors. (n.d.). Protecting groups in organic synthesis. Chemistry LibreTexts. [Link]
Bodanszky, M., & Kwei, J. Z. (1978). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 673-675. [Link]
Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
Fasan, F. (2017). Production of chiral 1,2-amino alcohols and alpha-amino acids from alkenes by cascade biocatalysis. U.S.
Chapman, T. M., & Parmar, V. S. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Chemical Society Reviews, 49(2), 534-558. [Link]
Borges, F., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Molecules, 27(7), 2185. [Link]
Soloshonok, V. A., & Sorochinsky, A. E. (2021). New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. Chirality, 33(10), 650-673. [Link]
Twamley, B., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Scientific Reports, 11(1), 5530. [Link]
Alemán, J., et al. (2023). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 35(1), e23485. [Link]
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]
FAO AGRIS. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
Soloshonok, V. A., & Sorochinsky, A. E. (2020). Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019. Expert Opinion on Drug Discovery, 15(11), 1277-1296. [Link]
Sharma, A., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 55-75. [Link]
Overman, L. E., & Franklin, A. S. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry, 78(14), 7138-7148. [Link]
Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4566-4576. [Link]
Soloshonok, V. A., & Sorochinsky, A. E. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3568. [Link]
Jahani, M., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. [Link]
Bio, M. M., et al. (2015). Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. Organic Process Research & Development, 19(7), 842-848. [Link]
Patel, R. N. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. [Link]
Soloshonok, V. A., & Sorochinsky, A. E. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(11), 3585. [Link]
Application Note & Protocols: Stereoselective Synthesis of 4-(Aminomethyl)hexan-3-ol
Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Chiral γ-Amino Alcohols The γ-amino alcohol motif is a privileged structural unit found in a wide array of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral γ-Amino Alcohols
The γ-amino alcohol motif is a privileged structural unit found in a wide array of biologically active compounds, including natural products and blockbuster pharmaceuticals.[1][2] These 1,3-amino alcohols are not only crucial pharmacophores but also serve as versatile chiral auxiliaries and ligands in asymmetric catalysis.[1][3] The precise spatial arrangement of the hydroxyl and amino functionalities is often critical for biological activity, making stereoselective synthesis an paramount challenge in medicinal and process chemistry.
This document provides a detailed guide to the stereoselective synthesis of 4-(aminomethyl)hexan-3-ol, a representative γ-amino alcohol with two adjacent stereocenters (at C3 and C4). This structure presents the synthetic challenge of controlling both the relative (syn vs. anti) and absolute (R/S) stereochemistry of the four possible stereoisomers. We will explore two distinct and powerful strategies: a classic diastereoselective approach leveraging substrate control and a modern catalytic asymmetric method offering access to different diastereomers through catalyst control.
Part 1: Retrosynthetic Analysis and Strategic Design
A logical retrosynthetic analysis of 4-(aminomethyl)hexan-3-ol reveals several potential pathways for its construction. The primary challenge lies in forging the C3-C4 bond or stereoselectively installing the C3-hydroxyl and C4-aminomethyl groups.
Caption: Retrosynthetic analysis of 4-(Aminomethyl)hexan-3-ol.
This analysis highlights three primary strategies:
Aldol-Type Approach: Formation of a β-hydroxy imine intermediate followed by a diastereoselective reduction. The relative stereochemistry is established by chelation control during the reduction step.[4]
Mannich-Type Approach: Synthesis of a γ-amino ketone precursor, which is then subjected to a stereoselective reduction. This powerful route allows for catalyst control to access either syn or anti diastereomers.[5][6]
Hydroamination Approach: A convergent, one-step method involving the copper-catalyzed hydroamination of an unprotected allylic alcohol. This modern strategy can provide high levels of both regio- and enantioselectivity.[1]
For this guide, we will provide detailed protocols for the first two approaches, as they represent fundamentally important and widely applicable strategies for controlling stereochemistry.
Part 2: Method A - Diastereoselective Synthesis via Chelation-Controlled Reduction
This method relies on a one-pot sequence involving the deprotonation of a ketimine, reaction with an aldehyde, and a subsequent chelation-controlled reduction of the intermediate lithium β-hydroxy imine alkoxide.[4] This approach is particularly effective for generating syn γ-amino alcohols with good to excellent diastereoselectivity.
Causality of Stereoselection
The syn selectivity arises from the formation of a stable six-membered chelate between the lithium alkoxide, the imine nitrogen, and the aluminum hydride reducing agent (e.g., LiAlH₄). The hydride is delivered from the less sterically hindered face of the C=N bond, opposite to the ethyl group at C3, leading preferentially to the syn product.
Experimental Workflow
Caption: Workflow for the diastereoselective synthesis of syn-γ-amino alcohols.
Detailed Protocol
Materials:
3-Pentanone
n-Butylamine
Diisopropylamine
n-Butyllithium (n-BuLi) in hexanes
Benzaldehyde (as a model aldehyde)
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Standard glassware for anhydrous reactions
Procedure:
Imine Synthesis: In a round-bottom flask, combine 3-pentanone (1.0 eq) and n-butylamine (1.1 eq) in toluene. Heat to reflux with a Dean-Stark trap to remove water. Once water evolution ceases, cool the reaction and remove the solvent under reduced pressure to yield the crude N-butyl imine of 3-pentanone. Use this directly in the next step.
LDA Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
Deprotonation and Aldol Addition: Add the crude imine (1.0 eq) dissolved in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete deprotonation. Subsequently, add benzaldehyde (1.0 eq) dropwise. The solution will typically change color. Stir at -78 °C for an additional 2 hours.
In-situ Reduction: In a separate flask, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF. Carefully add this slurry via cannula to the reaction mixture containing the lithiated β-hydroxy-imine alkoxide at -78 °C. Once the addition is complete, slowly warm the reaction mixture to room temperature, and then heat to 50 °C for 3-4 hours.
Workup and Purification: Cool the reaction to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular precipitate should form. Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane with 0.5% NH₄OH) to afford the desired syn-γ-amino alcohol.
Parameter
Expected Outcome
Yield
65-80%
Diastereoselectivity (syn:anti)
85:15 to >95:5
Characterization
¹H NMR, ¹³C NMR, HRMS
Note: For the synthesis of the title compound, benzaldehyde would be replaced with a suitably protected amino-acetaldehyde derivative, followed by a final deprotection step.
Part 3: Method B - Catalyst-Controlled Asymmetric Reduction
A more advanced strategy involves the synthesis of a prochiral γ-amino ketone, followed by an asymmetric reduction where the stereochemical outcome is dictated by a chiral catalyst. This approach is highly versatile, as different catalysts can be employed to access either the syn or anti diastereomers with high enantioselectivity.[5][6]
Principle of Divergent Synthesis
The key is the asymmetric hydrogenation or transfer hydrogenation of the ketone.
syn-selective: Rhodium-based catalysts, often with bi-dentate phosphine ligands, are known to favor the formation of syn products.
anti-selective: Iridium-based catalysts, particularly those developed for transfer hydrogenation, can effectively produce the anti diastereomers.[5]
Experimental Workflow
Caption: Divergent catalytic pathways to syn- and anti-γ-amino alcohols.
Detailed Protocol: anti-Selective Transfer Hydrogenation
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
Acetonitrile (ACN)
Procedure:
Catalyst Pre-activation: In a Schlenk tube under an inert atmosphere, add [Ir(Cp*)Cl₂]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq). Add degassed acetonitrile and stir at 80 °C for 15 minutes to form the active catalyst.
Reaction Setup: In a separate flask, dissolve the N-PMP protected γ-amino ketone (1.0 eq) in acetonitrile.
Transfer Hydrogenation: Add the substrate solution to the activated catalyst mixture. Then, add the formic acid/triethylamine (5:2) mixture (5.0 eq). Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Workup and Deprotection: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The PMP protecting group can be removed under oxidative conditions using ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield the free anti-amino alcohol.
Purification: Purify the final product by flash column chromatography to obtain the desired anti-4-(aminomethyl)hexan-3-ol. Determine enantiomeric and diastereomeric excess using chiral HPLC.
The stereoselective synthesis of 4-(aminomethyl)hexan-3-ol can be successfully achieved through several robust strategies. The choice of method depends on the desired stereoisomer and available resources. The classic chelation-controlled reduction of a β-hydroxy imine offers a reliable and cost-effective route to syn diastereomers. For access to all four stereoisomers with the highest levels of selectivity, the modern approach of catalyst-controlled asymmetric reduction of a γ-amino ketone precursor is the superior, albeit more technically demanding, strategy. Both methods underscore the power of modern organic synthesis to precisely control molecular architecture.
References
Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC.[Link]
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.[Link]
Diastereoselective, One-Pot Synthesis of g-Amino Alcohols from Ketimines. Tetrahedron Letters.[Link]
Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters.[Link]
Highly Enantioselective Synthesis of β-Amino Alcohols. ResearchGate.[Link]
Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed.[Link]
Highly enantioselective synthesis of beta-amino alcohols. PubMed.[Link]
Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed.[Link]
Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing.[Link]
1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.[Link]
Application Note & Protocol: A Robust Two-Step Synthesis of 4-(Aminomethyl)hexan-3-ol
Abstract & Strategic Rationale 4-(Aminomethyl)hexan-3-ol is a valuable β-amino alcohol motif, a structural class found in numerous pharmacologically active molecules and utilized as a chiral building block in complex org...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
4-(Aminomethyl)hexan-3-ol is a valuable β-amino alcohol motif, a structural class found in numerous pharmacologically active molecules and utilized as a chiral building block in complex organic synthesis.[1] While direct reductive amination is a powerful tool for amine synthesis, a theoretical approach for this target molecule would require the precursor 2-ethyl-3-hydroxyhexanal, which is not commercially available and requires a multi-step synthesis.
This application note details a more robust, practical, and reliable two-step synthetic route commencing from commercially available starting materials: hexan-3-one and nitromethane . The strategy hinges on two cornerstone reactions of organic synthesis:
The Henry (Nitroaldol) Reaction: To form the crucial carbon-carbon bond and install the nitrogen functionality as a nitro group.[2][3][4][5]
Catalytic Hydrogenation: To cleanly and efficiently reduce the nitro intermediate to the target primary amine.[6][7][8]
This sequence provides a dependable pathway to the desired β-nitro alcohol intermediate, which can be subsequently reduced to the final product, 4-(Aminomethyl)hexan-3-ol, in high yield and purity. This protocol is designed for scalability and reproducibility in a standard research laboratory setting.
Overall Synthetic Workflow
The synthetic pathway is illustrated below. The initial base-catalyzed C-C bond formation is followed by a high-efficiency reduction, providing a clear and logical progression from simple precursors to the more complex target molecule.
Figure 1. Two-step synthesis workflow for 4-(Aminomethyl)hexan-3-ol.
Part 1: Synthesis of 4-(Nitromethyl)hexan-3-ol via Henry Reaction
Principle & Mechanistic Insight
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][9] The reaction initiates with the deprotonation of the α-carbon of nitromethane by a base, creating a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of hexan-3-one. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[4][9] All steps in the Henry reaction are reversible.[2]
Materials & Reagents
Reagent/Material
Grade
Supplier
CAS No.
Notes
Hexan-3-one
Reagent
Sigma-Aldrich
589-38-8
Ensure purity >98%
Nitromethane
ACS Grade
Fisher Scientific
75-52-5
Triethylamine (Et₃N)
Reagent
Acros Organics
121-44-8
Acts as the base catalyst
Ethanol (EtOH), 200 Proof
Anhydrous
Decon Labs
64-17-5
Solvent
Hydrochloric Acid (HCl)
1 M aq.
VWR
7647-01-0
For neutralization
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
141-78-6
Extraction solvent
Anhydrous Magnesium Sulfate
Laboratory
VWR
7487-88-9
Drying agent
Silica Gel
230-400 mesh
Sorbent Tech.
112926-00-8
For column chromatography
Detailed Experimental Protocol
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexan-3-one (10.0 g, 100 mmol, 1.0 equiv.) and anhydrous ethanol (100 mL).
Reagent Addition: Add nitromethane (9.15 g, 150 mmol, 1.5 equiv.) to the solution, followed by the dropwise addition of triethylamine (2.02 g, 20 mmol, 0.2 equiv.) over 5 minutes.
Expert Insight: Using a slight excess of nitromethane helps to drive the reversible reaction towards the product. Triethylamine is a suitable non-nucleophilic organic base that minimizes side reactions.
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system.
Work-up & Isolation:
a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
b. Dilute the resulting oil with ethyl acetate (150 mL) and transfer to a separatory funnel.
c. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude β-nitro alcohol.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford 4-(nitromethyl)hexan-3-ol as a pale yellow oil.
Part 2: Reduction of 4-(Nitromethyl)hexan-3-ol to 4-(Aminomethyl)hexan-3-ol
Principle & Method Selection
The reduction of an aliphatic nitro group to a primary amine is a robust and high-yielding transformation. While several reagents can accomplish this, catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice.[6] It offers high efficiency, clean conversion with minimal byproducts (only water), and the catalyst can be easily removed by filtration.[7][8]
Materials & Reagents
Reagent/Material
Grade
Supplier
CAS No.
Notes
4-(Nitromethyl)hexan-3-ol
N/A
From Part 1
N/A
Substrate
Palladium on Carbon (Pd/C)
10 wt. %
Strem Chemicals
7440-05-3
Pyrophoric catalyst, handle with care
Methanol (MeOH)
ACS Grade
Fisher Scientific
67-56-1
Solvent
Hydrogen (H₂) Gas
High Purity
Airgas
1333-74-0
Flammable gas
Celite® 545
N/A
Sigma-Aldrich
68855-54-9
Filtration aid
Detailed Experimental Protocol
SAFETY FIRST: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst. This procedure must be performed in a well-ventilated fume hood, away from ignition sources, and behind a blast shield.[10][11][12] The user must be thoroughly trained in the operation of the specific hydrogenation apparatus being used.
Catalyst Handling: In the fume hood, carefully weigh the 10% Pd/C catalyst (5 mol % relative to the nitro-alcohol substrate). Create a slurry of the catalyst in a small amount of methanol.
Expert Insight: Wetting the Pd/C catalyst with solvent before adding it to the main reaction mixture mitigates its pyrophoric nature upon contact with air and solvents.[11][13]
Reaction Setup:
a. To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 4-(nitromethyl)hexan-3-ol (from Part 1, e.g., 10.0 g, 62 mmol) in methanol (120 mL).
b. Under a gentle stream of inert gas (nitrogen or argon), carefully add the Pd/C slurry to the reaction vessel.
Hydrogenation:
a. Seal the reactor according to the manufacturer's instructions.
b. Purge the vessel by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.[10]
c. Purge the vessel similarly with hydrogen gas three times.
d. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi or 3-7 bar).
e. Begin vigorous stirring or shaking and maintain the reaction at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
Work-up & Isolation:
a. Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas.
b. Purge the reactor three times with nitrogen gas to remove all residual hydrogen.[10]
c. Carefully open the reactor in the fume hood.
d. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 20 mL).
Expert Insight: Do not allow the filtered catalyst cake to dry completely on the filter paper, as it can become pyrophoric.[13] Quench the filter cake with water before disposal in a designated waste container.[12]
e. Concentrate the filtrate under reduced pressure to yield the crude 4-(Aminomethyl)hexan-3-ol. The product is often of high purity, but can be further purified by distillation under high vacuum if necessary.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Analysis
Expected Results for 4-(Aminomethyl)hexan-3-ol
¹H NMR
Complex multiplet signals consistent with the aliphatic backbone. Characteristic signals for the CH-OH, CH-CH₂NH₂, and terminal methyl groups.
¹³C NMR
Signals corresponding to the 7 unique carbon atoms in the structure.
IR (Infrared)
Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching bands around 2850-2960 cm⁻¹, and C-N stretching around 1050-1250 cm⁻¹.
Mass Spec (ESI+)
[M+H]⁺ peak at m/z = 146.15
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield in Henry Reaction
Reaction did not reach equilibrium; insufficient base; impure starting materials.
Increase reaction time; ensure 0.2 equiv. of base is used; use freshly distilled hexan-3-one.
Organic Chemistry Portal. Henry Reaction. [Online]. Available: [Link]
New Journal of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2021). 45(18), 8144-8152.
Google Patents. US4739120A - Process for the hydrogenation of nitriles to primary amines. [Online].
PMC. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. (2015). Molecules, 20(10), 18457-18468.
E3S Web of Conferences. Research of the synthesis of new acetylene aminoalcohols. (2023). 422, 01018.
The Pherobase. Synthesis - 4me-heptan-3-ol. [Online]. Available: [Link]
Application Note: A Robust HPLC Method for the Quantification of 4-(Aminomethyl)hexan-3-ol Using Pre-Column Derivatization with o-Phthalaldehyde (OPA)
Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and reliable quantification of 4-(Aminomethyl)hexan-3-ol. Due to its aliphatic structur...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the sensitive and reliable quantification of 4-(Aminomethyl)hexan-3-ol. Due to its aliphatic structure, this amino alcohol lacks a native chromophore, rendering direct UV-Vis detection impractical for trace-level analysis. To overcome this challenge, a pre-column derivatization strategy was developed utilizing o-Phthalaldehyde (OPA) in the presence of a thiol, 3-mercaptopropionic acid (MPA). This reaction rapidly converts the primary amine of the analyte into a highly fluorescent isoindole derivative. The resulting derivative is separated using reversed-phase HPLC and quantified with a fluorescence detector. The described method is specific, linear, accurate, and precise, making it suitable for researchers, scientists, and drug development professionals requiring robust quantification of this and similar aliphatic amino alcohols.
Introduction and Scientific Rationale
The quantitative analysis of small, polar compounds like 4-(Aminomethyl)hexan-3-ol is a common challenge in pharmaceutical development and biomedical research. These molecules are often key intermediates or active pharmaceutical ingredients whose precise measurement is critical. The primary analytical obstacle for 4-(Aminomethyl)hexan-3-ol is its chemical structure—an aliphatic chain with a primary amine and a hydroxyl group—which does not absorb ultraviolet or visible light.[1] Consequently, standard HPLC with UV detection offers poor sensitivity.
To address this, a chemical derivatization step is necessary to introduce a moiety that can be readily detected.[2] Several reagents are available for derivatizing primary amines, including Dansyl Chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-Phthalaldehyde (OPA).[2]
Dansyl Chloride and FMOC-Cl are effective but often require longer reaction times or heating, and their excess reagent and by-products can sometimes interfere with chromatography.[3][4]
o-Phthalaldehyde (OPA) , when reacted with a primary amine in the presence of a thiol, forms a highly fluorescent isoindole derivative in a matter of minutes at room temperature.[3][5] The OPA reagent itself is not fluorescent, minimizing background interference.[6]
Given its rapid kinetics, high sensitivity, and suitability for automation, OPA was selected as the optimal derivatizing agent for this application.[5] This note provides a complete protocol, from sample preparation and derivatization to HPLC analysis and method validation.
Method Development Workflow
The development of a robust analytical method follows a logical progression. The workflow designed for this application ensures that each parameter is optimized systematically, leading to a reliable and validated final protocol.
Caption: Logical workflow for HPLC method development.
Experimental Protocols
Reagents and Materials
4-(Aminomethyl)hexan-3-ol: Reference standard of known purity.
o-Phthalaldehyde (OPA): HPLC grade, suitable for fluorescence.
Hydrochloric Acid (HCl): For preparing standard diluents.
Solution Preparation
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust the pH to 10.2 using a concentrated sodium hydroxide solution. Bring the final volume to 100 mL. This buffer should be prepared fresh weekly.[3]
OPA/MPA Derivatization Reagent: Dissolve 25 mg of OPA in 2.5 mL of acetonitrile. Add 22.5 mL of 0.4 M Borate Buffer (pH 10.2) and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.[3][5]
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(Aminomethyl)hexan-3-ol reference standard and dissolve it in 10 mL of 0.1 M HCl. This stock is stable for several weeks when stored at 2-8°C.
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 5, 10, 25 µg/mL) by serially diluting the stock solution with 0.1 M HCl.
Protocol 1: Automated Pre-Column Derivatization
This protocol is designed for an HPLC autosampler with programming capabilities to ensure precise timing and reproducibility.[5]
Place the prepared standards and samples into HPLC vials in the autosampler tray.
Place the OPA/MPA reagent in a separate vial in the autosampler tray (if temperature control is available, keep at ~10°C).
Program the autosampler to perform the following sequence for each injection:
a. Aspirate 40 µL of the OPA/MPA Derivatization Reagent.
b. Aspirate 10 µL of the sample or standard.
c. Mix the contents in the injection loop or a mixing coil (e.g., by aspirating and dispensing 40 µL three times).
d. Allow the reaction to proceed for exactly 2 minutes. The reaction is rapid, but precise timing is key for reproducibility.[3]
e. Inject 10 µL of the resulting mixture onto the HPLC column.
The derivatized analyte is now hydrophobic and can be effectively separated on a C18 column.
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
Deionized Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
30°C
Injection Volume
10 µL
Fluorescence Detector
Excitation (λex): 340 nmEmission (λem): 455 nm
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
10.0
10
90
12.0
10
90
12.1
90
10
15.0
90
10
Method Validation and Expected Results
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.
Validation Protocol
Specificity: Inject a blank (diluent), a sample of the matrix without the analyte, and a matrix sample spiked with the analyte. The blank and matrix should show no interfering peaks at the retention time of the derivatized analyte.
Linearity and Range: Analyze the prepared calibration standards (0.1-25 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression.
Accuracy (Recovery): Analyze a sample matrix spiked with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery of the analyte.
Precision (Repeatability and Intermediate Precision):
Repeatability: Analyze six replicate preparations of a medium-concentration standard on the same day, by the same analyst.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of the lowest calibration standard (typically S/N > 3 for LOD and S/N > 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Intentionally vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results.
Representative Quantitative Data
The following table summarizes the expected performance of the validated method.
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
No interference at analyte RT
Complies
Linearity (r²)
≥ 0.995
> 0.999
Range
-
0.1 - 25 µg/mL
Accuracy (% Recovery)
90% - 110%
98.5% - 103.2%
Precision (% RSD)
Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%
< 1.5%< 2.5%
LOQ
S/N ≥ 10
~0.1 µg/mL
Robustness
Results unaffected by small changes
Complies
Conclusion
This application note details a robust and highly sensitive HPLC method for the quantification of 4-(Aminomethyl)hexan-3-ol. The core of the method is a rapid and efficient pre-column derivatization with OPA, which addresses the analyte's lack of a UV chromophore by attaching a fluorescent tag. The subsequent reversed-phase HPLC separation and fluorescence detection provide excellent specificity and low detection limits. The protocol has been designed for easy implementation and automation, ensuring high throughput and reproducibility. This validated method is an invaluable tool for quality control, stability testing, and research applications involving aliphatic amino alcohols.
References
Benchchem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
Benchchem. (2025).
Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC.
Brückner, H., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Journal of Chromatography A, 387, 255-65. [Link]
Benchchem. (2025). Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl).
Benchchem. (2025). A Comparative Guide to HPLC Method Validation: OPA Derivatization vs.
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
National Center for Biotechnology Information. (n.d.). Targeted quantification of amino acids by dansylation. [Link]
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]
Solubility of Things. (n.d.). 4-Methyl-3-hexanol. [Link]
synthesis of oxazolidinones from 4-(Aminomethyl)hexan-3-ol
The following Application Note and Protocol details the synthesis of cyclic carbamates from 4-(Aminomethyl)hexan-3-ol. Editorial Note on Chemical Nomenclature & Ring Size: While the user prompt requests the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol details the synthesis of cyclic carbamates from 4-(Aminomethyl)hexan-3-ol.
Editorial Note on Chemical Nomenclature & Ring Size:
While the user prompt requests the synthesis of oxazolidinones (5-membered rings), strict structural analysis of the starting material, 4-(Aminomethyl)hexan-3-ol , reveals a 1,3-amino alcohol relationship. The cyclization of 1,3-amino alcohols with carbonic acid derivatives yields tetrahydro-2H-1,3-oxazin-2-ones (6-membered cyclic carbamates), not oxazolidinones.
1,2-Amino Alcohols
Oxazolidinones (5-membered)
1,3-Amino Alcohols
Oxazinanones (6-membered)
This guide proceeds with the synthesis of the 6-membered oxazinanone derivative , treating it as a structural homolog of the oxazolidinone pharmacophore, which is highly relevant in medicinal chemistry (e.g., as conformationally restricted analogs of
-amino acids like Gabapentin/Pregabalin precursors).
Application Note: Synthesis of Cyclic Carbamates from
-Amino Alcohols
Target Molecule: 4,5-Diethyl-tetrahydro-2H-1,3-oxazin-2-one (Systematic name based on 4-(Aminomethyl)hexan-3-ol skeleton)
Starting Material: 4-(Aminomethyl)hexan-3-ol
Reaction Class: Intramolecular Cyclization / Carbonylation
Primary Application: Synthesis of antibiotic scaffolds, chiral auxiliaries, and conformationally restricted pharmacophores.
Strategic Overview & Mechanism
The transformation involves the insertion of a carbonyl unit between the amine and hydroxyl groups. The reaction is thermodynamically driven by the formation of the stable cyclic urea/carbamate linkage.
Reaction Pathway[1][2][3][4][5][6]
Activation: The carbonyl source (CDI, Triphosgene, or Diethyl Carbonate) reacts with the more nucleophilic amine to form an activated carbamate intermediate.
Cyclization: The hydroxyl group attacks the activated carbonyl carbon.
Elimination: The leaving group (imidazole, chloride, or ethanol) is expelled, closing the ring.
Mechanistic Visualization
The following diagram illustrates the pathway using 1,1'-Carbonyldiimidazole (CDI), the preferred "green" reagent for this synthesis.
Figure 1: Mechanistic pathway for the CDI-mediated cyclization of
-amino alcohols.
Experimental Protocols
Two protocols are provided: Method A (CDI) is recommended for safety and ease of purification. Method B (Triphosgene) is a robust alternative for sterically hindered substrates.
Method A: CDI-Mediated Cyclization (Recommended)
Advantages: Mild conditions, no acidic byproducts (HCl), simple workup.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base (Optional): Triethylamine (TEA) (0.5 equiv) – Note: Imidazole released acts as a base, but TEA can accelerate reaction.
Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(Aminomethyl)hexan-3-ol (10 mmol) in anhydrous DCM (50 mL, 0.2 M).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add CDI (12 mmol, 1.95 g) portion-wise over 10 minutes. Caution: CO2 evolution may occur.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (polar, stains with Ninhydrin) should disappear; the product (less polar) will appear.
Workup:
Dilute the reaction mixture with DCM (50 mL).
Wash with 1M HCl (2 x 30 mL) to remove imidazole and unreacted amine.
Wash with Saturated NaHCO3 (30 mL) and Brine (30 mL).
Dry the organic layer over anhydrous
.
Purification: Filter and concentrate under reduced pressure. The crude residue is typically pure enough for use. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: Triphosgene-Mediated Cyclization
Advantages: Highly reactive, suitable for scale-up if phosgene handling protocols are in place.
Validation: If MS shows 158 (M+H), the cyclization is successful.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of the secondary alcohol.
Switch to Method B (Triphosgene) or reflux Method A in THF/Toluene.
Dimer Formation
Concentration too high (Intermolecular reaction).
Dilute reaction to 0.05 M or use high-dilution addition techniques.
Hydrolysis
Wet solvents or incomplete drying.
Ensure anhydrous conditions; CDI is moisture sensitive.
References
CDI-Mediated Cyclization: P. D. T. R. de Figueiredo, et al. "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles."[2] Journal of Organic Chemistry, 2006, 71(11), 4147–4154. Link
General Carbamate Synthesis: Ghosh, A. K., et al. "Triphosgene: A Versatile Reagent for Organic Synthesis." Tetrahedron Letters, 2002.
Oxazinanone Formation: F. F. Blicke. "The preparation of 1,3-oxazin-2-ones." Journal of the American Chemical Society.
Green Chemistry Approaches: "Dimethyl Carbonate as a Green Reagent for the Synthesis of Cyclic Carbamates." Organic Process Research & Development.
(Note: While specific literature on "4-(Aminomethyl)hexan-3-ol" is limited, the chemistry cited above is foundational for all homologous
Advanced Crystallization Protocols for 4-(Aminomethyl)hexan-3-ol Salts
Executive Summary 4-(Aminomethyl)hexan-3-ol (CAS 1472749-39-5) presents specific challenges in isolation due to its nature as a -amino alcohol with two chiral centers. Often isolated as a viscous oil or a low-melting sol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Aminomethyl)hexan-3-ol (CAS 1472749-39-5) presents specific challenges in isolation due to its nature as a
-amino alcohol with two chiral centers. Often isolated as a viscous oil or a low-melting solid, this intermediate requires robust salt formation to ensure chemical stability, handleability, and enantiomeric purity.
This guide details the Salt Selection Strategy and Crystallization Protocols specifically engineered for the 4-(Aminomethyl)hexan-3-ol scaffold. It moves beyond generic advice to address the specific conformational flexibility and hydrogen-bonding potential of the 1,3-amino-alcohol motif.
Key Challenges Addressed
"Oiling Out": The tendency of amino alcohol salts to phase-separate as oils rather than crystals.
Hygroscopicity: Managing moisture uptake in HCl salts.
Chiral Resolution: Leveraging diastereomeric salt formation for enantiomeric enrichment.
Chemical Context & Salt Selection Strategy
Molecular Analysis
The molecule contains a primary amine (basic center) and a secondary hydroxyl group.
pKa (Amine): Estimated ~9.5 – 10.5.
H-Bonding: The 1,3-relationship allows for intramolecular H-bonding, which can inhibit intermolecular lattice formation.
Stereochemistry: Two chiral centers (
) result in four potential stereoisomers. Crystallization is the primary method for diastereomeric purification.
Counter-Ion Selection Matrix
For this substrate, we prioritize counter-ions that disrupt intramolecular H-bonds and bridge multiple molecules.
Counter-Ion
Salt Type
Crystallinity Potential
Primary Utility
Hydrochloric Acid
Hydrochloride
Moderate (High Risk of Hygroscopicity)
Bulk isolation; Solubility.
Oxalic Acid
Oxalate
High
Purification; Rejection of impurities.
L-Tartaric Acid
Tartrate
High
Chiral Resolution ; Diastereomer separation.
Fumaric Acid
Fumarate
Moderate-High
Non-hygroscopic alternative to HCl.
p-Toluenesulfonic Acid
Tosylate
High
Lipophilic salts; Good for organic solubility.
Experimental Protocols
Protocol A: Robust HCl Salt Formation (Anti-Solvent Method)
Best for: Bulk isolation of the racemic or enantiopure material from crude reaction mixtures.
Rationale: Direct reaction with aqueous HCl often yields a hygroscopic gum. This protocol uses anhydrous conditions in a semi-polar solvent to force precipitation.
Reagents:
Substrate: 4-(Aminomethyl)hexan-3-ol (Crude oil).
Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc).
Acid Source: 4M HCl in Dioxane or IPA (Anhydrous).
Seed Crystals: (If available, otherwise generate via sonication).
Step-by-Step Workflow:
Dissolution: Dissolve 10.0 g of crude amino alcohol in 60 mL of IPAc (6 vol). Stir at 20°C until homogenous.
Filtration: Polish filter the solution (0.45 µm PTFE) to remove particulate nucleation sites that cause oiling.
Add 1.05 equivalents of HCl (in Dioxane/IPA) dropwise over 60 minutes.
Critical Observation: If the solution turns milky (metastable zone), stop addition and stir. If an oil droplet forms at the bottom, reheat to 40°C to redissolve, then cool slower.
Crystallization:
Once addition is complete, the mixture should be a thick slurry.
Stir at 0–5°C for 4 hours.
Isolation: Filter under nitrogen pressure (hygroscopic risk). Wash cake with cold IPAc (2 x 10 mL).
Drying: Vacuum oven at 40°C with
trap.
Protocol B: Chiral Resolution via Diastereomeric Salt Crystallization
Best for: Separating enantiomers/diastereomers using Dibenzoyl-L-Tartaric Acid (L-DBTA).
Rationale: The phenyl rings of DBTA provide
- stacking interactions that rigidify the lattice, often discriminating between the (3R,4R) and (3S,4S) forms.
Step-by-Step Workflow:
Screening: Dissolve 1.0 g of racemic amino alcohol in 10 mL Ethanol (EtOH).
Acid Addition: Add 1.0 equivalent of L-DBTA (dissolved in 5 mL warm EtOH).
Reflux: Heat the mixture to reflux (78°C) for 30 minutes to ensure full dissolution and salt formation.
Controlled Cooling (The Resolution Step):
Cool to 60°C. Seed with pure diastereomeric salt if available.
Ramp cool: 10°C/hour down to 20°C.
Note: One diastereomer will crystallize preferentially.
Harvest: Filter the solid.
Solid Phase: Enriched in Diastereomer A.
Mother Liquor: Enriched in Diastereomer B.
Recrystallization: Recrystallize the wet cake from EtOH/Water (95:5) to boost Chiral Purity (CP) to >99%.
Visualization: Process Decision Logic
Caption: Decision tree for selecting the optimal crystallization pathway based on physical state and purity requirements.
Troubleshooting "Oiling Out"
The most common failure mode for this molecule is Liquid-Liquid Phase Separation (LLPS).
Symptom
Root Cause
Corrective Action
Milky emulsion upon acid addition
Supersaturation is too high; Temperature is too low.
Heat Cycle: Warm to 50°C until clear, then cool very slowly (5°C/hr).
Sticky gum at bottom of flask
Solvent is too non-polar; Impurities are high.
Add Polarity: Add 5-10% Methanol or Ethanol to the solvent system to increase solubility of the oil phase.
No precipitate after 24h
Metastable zone width is wide.
Seed & Sonication: Add seed crystals and sonicate for 30s to induce nucleation.
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection principles).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for resolving amino alcohols).
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Protocols for crystallization scale-up).
Hu, P., Ben-David, Y., & Milstein, D. (2016).[3] General Synthesis of Amino Acid Salts from Amino Alcohols.[3] Journal of the American Chemical Society, 138(19), 6143-6146. (Context on amino alcohol reactivity).
Technical Support Center: Purification of 4-(Aminomethyl)hexan-3-ol
Welcome to the technical support center for the purification of 4-(Aminomethyl)hexan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-(Aminomethyl)hexan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges in achieving the desired purity. As an amino alcohol with two chiral centers, 4-(Aminomethyl)hexan-3-ol presents unique purification hurdles, from removing stubborn starting materials to separating closely related stereoisomers. This document provides troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights to help you navigate these complexities.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might encounter during the purification of crude 4-(Aminomethyl)hexan-3-ol mixtures.
Q1: My crude product is a persistent oil and I cannot induce crystallization. How can I obtain a solid product for purification?
A1: This is a common issue with amino alcohols, which often exist as oils or low-melting-point solids at room temperature. The free amine and hydroxyl groups can lead to strong intermolecular hydrogen bonding that inhibits the formation of a regular crystal lattice.
The Underlying Cause: The conformational flexibility and strong hydrogen bonding capacity of the free base form of 4-(Aminomethyl)hexan-3-ol can favor an amorphous or oily state over a crystalline one.
Recommended Solution: Salt Formation
A highly effective strategy is to convert the basic amino alcohol into a well-defined, crystalline salt. Salts, such as oxalates or hydrochlorides, often have higher melting points and form more readily ordered crystal structures. The use of oxalic acid is particularly advantageous as it can form well-crystallizing salts with amino alcohols.[1]
Experimental Protocol: Oxalate Salt Formation & Recrystallization
Dissolution: Dissolve your crude 4-(Aminomethyl)hexan-3-ol oil in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
Acid Addition: Prepare a saturated solution of oxalic acid in the same alcohol. Add this solution dropwise to the stirred amino alcohol solution at room temperature.
Precipitation: The oxalate salt should begin to precipitate. If it does not, you can cool the mixture in an ice bath to promote crystallization.
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold alcohol, followed by diethyl ether, to remove soluble impurities.
Recrystallization: The collected salt can be further purified by recrystallization. Dissolve the solid in a minimum amount of boiling alcohol (e.g., ethanol) and add a less polar co-solvent (e.g., diethyl ether or ethyl acetate) until turbidity appears.[2] Allow the solution to cool slowly to form high-purity crystals.
Liberation of Free Base (Optional): If the free base is required for your next step, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and the free amino alcohol can be extracted with an organic solvent like dichloromethane or ethyl acetate.[3]
Q2: My NMR analysis shows the presence of diastereomers. How can I separate them?
A2: 4-(Aminomethyl)hexan-3-ol has two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). A non-stereoselective synthesis will produce a mixture of diastereomers (e.g., (3R,4S) and (3R,4R)).[4] Because diastereomers have different physical properties, they can be separated using chromatographic techniques.
The Underlying Principle: Diastereomers, unlike enantiomers, have different shapes and polarities. These differences, although sometimes subtle, can be exploited to achieve separation on a stationary phase where they will exhibit different affinities and, therefore, different retention times.[5]
Recommended Strategy: A multi-step approach is often necessary. Start with standard flash chromatography, and if that fails, move to more specialized, higher-resolution techniques.
Workflow for Diastereomer Separation
Caption: Decision workflow for separating diastereomers.
Method 1: Flash Column Chromatography
For some diastereomeric pairs, separation on standard silica gel is possible.[6][7]
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. The amine group can cause tailing on silica; adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape.
Solvent System Component
Function
Typical Starting Gradient
Dichloromethane (DCM)
Primary non-polar solvent
100%
Methanol (MeOH)
Polar solvent to elute the compound
0% → 10%
Triethylamine (TEA)
Basic modifier to prevent peak tailing
0.5% (constant)
Method 2: High-Performance Liquid Chromatography (HPLC)
If flash chromatography provides poor resolution, HPLC is the next logical step. Both reversed-phase and normal-phase HPLC can be effective. For particularly difficult separations, polysaccharide-based chiral stationary phases are excellent at resolving diastereomers.[4]
Experimental Protocol: Preparative HPLC for Diastereomer Separation
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OJ) often provides the necessary selectivity.[4] Alternatively, achiral reversed-phase columns (e.g., C18) can sometimes separate diastereomers.
Mobile Phase (Normal Phase): Typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The concentration of the alcohol is a critical parameter for achieving separation.[4]
Detection: UV detection may be challenging if the molecule lacks a strong chromophore. A Refractive Index Detector (RID) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is preferred.[8]
Q3: How do I remove residual high-boiling solvents like DMSO, DMF, or NMP from my final product?
A3: These solvents are problematic due to their very high boiling points, making them difficult to remove by standard rotary evaporation.
Recommended Solution: Vacuum Distillation
For thermally stable compounds like 4-(Aminomethyl)hexan-3-ol, vacuum distillation is an effective method for removing non-volatile or high-boiling impurities.[9] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids decomposition.[10] This technique is also excellent for removing non-volatile salts or baseline material from a previous chromatography step.
Key Considerations for Vacuum Distillation:
Pressure: A good vacuum pump capable of reaching <1 mmHg is recommended.
Temperature: Gently heat the distillation flask in an oil bath. The distillation temperature will depend on the pressure achieved.
Bumping: Amino alcohols can "bump" violently during distillation. Using a magnetic stirrer and ensuring a slow, steady heating rate can mitigate this.
Fractionation: Use a short-path distillation apparatus for simple separations. If separating from impurities with similar boiling points, a Vigreux column may be necessary to improve fractionation.[10]
Parameter
Recommendation
Rationale
Apparatus
Short-path distillation head
Minimizes product loss on the surface of the glassware.
Pressure
< 2 mmHg
Lowers the boiling point to a safe temperature (<150 °C) to prevent degradation.[3]
Heating
Stirred oil bath
Provides even and controllable heating to prevent bumping and decomposition.
Condenser
Chilled water (e.g., 10-15 °C)
Ensures efficient condensation of the vaporized product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for confirming the purity and identity of my final product?
A1: A combination of methods is required for comprehensive characterization.
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the primary technique for confirming the chemical structure and identifying any organic impurities. The ratio of integrals in the ¹H NMR can also give an initial assessment of diastereomeric purity.[11]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.[8]
High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity and determining the diastereomeric ratio. An HPLC method with a suitable detector (e.g., ELSD or MS) should be developed to show a single major peak.[12][13]
Gas Chromatography (GC): Useful for assessing the presence of residual volatile solvents, which is a regulatory requirement in pharmaceutical development.[14]
Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: The primary amine in 4-(Aminomethyl)hexan-3-ol is basic, while standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. This can lead to several problems:
Irreversible Adsorption: The basic amine can bind very strongly to the acidic silica, resulting in poor recovery of your product.
Peak Tailing: Strong acid-base interactions lead to broad, tailing peaks, which results in poor separation.
Degradation: The acidic surface can catalyze degradation reactions for sensitive molecules.
Solutions:
Deactivate the Silica: Add 0.1-1% triethylamine or ammonium hydroxide to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute with a much better peak shape.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18-functionalized silica support is performed in neutral or mildly acidic conditions (e.g., with formic acid or TFA in the mobile phase) where the amine is protonated and behaves well chromatographically.[15]
Q3: What is the most efficient workflow for purifying a multi-gram batch of crude 4-(Aminomethyl)hexan-3-ol?
A3: For larger scale purification, a multi-step approach that combines different techniques is most effective.
Initial Cleanup by Vacuum Distillation: A preliminary vacuum distillation can quickly remove baseline gunk, non-volatile salts, and high-boiling solvents. This provides a much cleaner material for subsequent steps.[10]
Bulk Purification by Recrystallization: Convert the distilled material to a salt (e.g., oxalate) and perform a recrystallization. This is often the most effective step for removing large quantities of impurities and is more scalable than chromatography.[1][2]
Final Polishing by Chromatography: If the recrystallized material still contains unacceptable levels of impurities (such as diastereomers), a final "polishing" step using flash chromatography can be employed to achieve the desired final purity.[6]
Technical Support Center: Handling & Troubleshooting Hygroscopic Amino Alcohols
Welcome to the Advanced Applications Support Hub. Amino alcohols (e.g., ethanolamine, diethanolamine, tromethamine/TRIS, sphinganine) are indispensable bifunctional building blocks in organic synthesis, buffer formulatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Hub.
Amino alcohols (e.g., ethanolamine, diethanolamine, tromethamine/TRIS, sphinganine) are indispensable bifunctional building blocks in organic synthesis, buffer formulation, and pharmaceutical development. However, their pronounced hygroscopicity—driven by the hydrogen-bonding capabilities of both the amine and hydroxyl moieties—presents severe handling challenges. Moisture ingress leads to inaccurate molarity, degradation of moisture-sensitive electrophiles in downstream reactions, and altered catalytic behavior.
This guide provides field-proven, causality-based troubleshooting strategies to ensure scientific integrity in your workflows.
Q1: My ethanolamine has turned from a free-flowing liquid to a viscous, clumpy mass. How can I dry it effectively without degrading the reagent?
Symptom: Increased viscosity, visible clumping, or failure of moisture-sensitive downstream reactions (e.g., esterification, amide coupling).
Causality: Amino alcohols rapidly absorb atmospheric moisture. Traditional acidic desiccants like Phosphorus Pentoxide (
) are highly dangerous here; they will exothermically react with the basic amine group, potentially causing a fire or severe degradation [3].
Solution:
Mild Moisture (<2%): Store the liquid over activated 3Å molecular sieves under an argon atmosphere for 24-48 hours. 3Å sieves selectively trap water molecules (2.8Å) while excluding the larger amino alcohol molecules.
Heavy Moisture (>2%): Perform a fractional vacuum distillation. For absolute "bone-dry" purity, reflux the amino alcohol over magnesium turnings, then distill the dry compound from the resulting magnesium alcoholate under inert conditions [3].
Q2: I am using Karl Fischer (KF) titration to quantify moisture in diethanolamine, but the endpoint drags endlessly, and the water content reads artificially high. Why?
Symptom: Continuous consumption of iodine, drifting baseline, and artificially inflated ppm/
readings.
Causality: Standard KF reagents are buffered to an optimal pH of 5-7. Strongly alkaline amines (pKa > 9) shift the working medium's pH above 8. In this alkaline environment, iodine undergoes disproportionation into iodide and iodate, mimicking water consumption. The instrument continuously generates/adds iodine to compensate, causing the dragging endpoint [1].
Solution: Pre-neutralize the KF working medium. Add a weak acid, such as benzoic acid or salicylic acid, to the anode solution prior to introducing the sample. Unlike acetic acid, benzoic acid does not undergo esterification side-reactions with the alcohol moiety in the KF solvent [1, 2].
Section 2: Visual Workflows & Logic Trees
To systematically manage hygroscopic amino alcohols, adhere to the following handling and troubleshooting workflows.
Fig 1. End-to-end handling workflow for preserving the anhydrous state of amino alcohols.
Fig 2. Logic tree for diagnosing and resolving Karl Fischer titration errors with basic amines.
Section 3: Quantitative Data & Analytical Parameters
When optimizing your Karl Fischer titration for amino alcohols, use the following validated parameters to ensure reproducibility.
Table 1: Optimized Coulometric KF Titration Parameters for Amino Alcohols
Parameter
Recommended Setting / Reagent
Mechanistic Rationale
Anode Solution
HYDRANAL Coulomat AG + 10g Benzoic Acid
Benzoic acid neutralizes the strong basicity of the amine, preventing iodine disproportionation without risking esterification [1, 2].
Cathode Solution
HYDRANAL Coulomat CG
Standard reduction environment; unnecessary if using a fritless cell [2].
Sample Size
0.1 g – 0.5 g (weighed by difference)
Minimizes overwhelming the buffer capacity of the modified anode solution [1].
Extraction Time
60 - 120 seconds
Ensures complete dissolution of viscous or solid amino alcohols (e.g., TRIS) before endpoint detection.
Endpoint Criterion
Fast drift stabilization (< 10 µ g/min )
Prevents over-titration caused by slow, secondary side-reactions with the amine group [1].
Section 4: Validated Experimental Protocols
Protocol A: Air-Free Dispensing of Liquid Amino Alcohols via Schlenk Line
Self-Validating Step: The continuous bubbling of the oil bubbler during withdrawal confirms positive inert gas pressure, ensuring zero atmospheric moisture ingress.
Preparation: Ensure the amino alcohol is stored in a Sure/Seal™ bottle or a Schlenk flask equipped with a penetrable rubber septum under nitrogen or argon [4].
Purging the Syringe: Attach a long needle (100–120 mm) to a sterile, dry syringe. Pierce the septum of an empty, inert-gas-flushed Schlenk flask. Withdraw inert gas into the syringe, remove the needle, and expel the gas. Repeat this purge cycle three times [4].
Pressure Equalization: Insert the needle into the septum of the amino alcohol reagent bottle. To prevent drawing a vacuum (which would suck moist room air into the bottle), ensure the bottle is connected to the inert gas line via a secondary needle [4].
Withdrawal: Slowly pull the plunger to withdraw the desired volume of amino alcohol. Validation: Watch the Schlenk line bubbler; it should continue to bubble, confirming the system remains under positive pressure [4].
Transfer: Withdraw the needle, insert it into the receiving reaction flask's septum, and dispense the liquid slowly.
Protocol B: Coulometric Karl Fischer Titration of Strongly Basic Amines
Self-Validating Step: Achieving a stable background drift (< 10 µ g/min ) before sample injection validates that the benzoic acid has successfully buffered the system and no side reactions are occurring.
Cell Preparation: Add 100 mL of standard anode solution (e.g., HYDRANAL Coulomat AG) to the anode compartment of the titration cell [2].
Buffering: Add 10 g of pure benzoic acid to the anode solution. Stir until completely dissolved [2].
Background Stabilization: Start the titrator's blanking process. Wait until the background drift stabilizes below 10 µ g/min . Do not proceed if the drift remains high; this indicates moisture contamination in the benzoic acid.
Sample Loading: Draw the liquid amino alcohol into a dry syringe. Weigh the syringe on an analytical balance to 0.1 mg accuracy.
Injection: Inject the sample through the rubber septum of the electrolytic cell, ensuring the needle tip does not touch the anode solution or the electrodes [2].
Quantification: Weigh the empty syringe to determine the exact sample mass by difference. Input this mass into the titrator and initiate the measurement [2].
References
Water contents Amines: Abstract
Hiranuma
URL:[Link]
How can I dry ethanolamine?
ResearchGate
URL:[Link]
An Illustrated Guide to Schlenk Line Techniques
Schlenk Line Survival Guide
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing Amino Alcohol Cyclization
Welcome to the technical support center for the intramolecular cyclization of amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize N...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the intramolecular cyclization of amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize N-heterocycles—a critical scaffold in countless pharmaceutical agents and natural products. Here, we move beyond simple protocols to dissect the underlying principles that govern these transformations. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and rationalize your experimental choices with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during amino alcohol cyclization.
Q1: My cyclization reaction is not working. Where should I start my troubleshooting?
A1: When a cyclization fails, a systematic approach is crucial. The vast majority of issues stem from the poor leaving group ability of the hydroxyl moiety (-OH). Direct displacement is rarely feasible. Therefore, the first step is always to assess the activation of the alcohol.
Our recommended starting point is a logical decision-making process to diagnose the issue.
Caption: A decision-making flowchart for troubleshooting failed amino alcohol cyclizations.
Q2: I am observing significant amounts of intermolecular side products (dimers, polymers). How can I favor the desired intramolecular cyclization?
A2: The formation of intermolecular products is a classic competition between intramolecular and intermolecular reaction rates. To favor the desired cyclization, you must operate under high-dilution conditions . By significantly lowering the concentration of your amino alcohol substrate (typically to 0.01–0.05 M), you decrease the probability of two substrate molecules encountering each other in solution, thus suppressing the intermolecular pathway. The intramolecular reaction rate, being concentration-independent, becomes dominant. This is often achieved by the slow addition of the substrate to a heated solution of the other reagents (e.g., base or catalyst) over several hours using a syringe pump.
Q3: Should I protect the amine or the alcohol? When are protecting groups necessary?
A3: Protecting group strategy is dictated by the chosen reaction conditions.[1]
Protecting the Amine: This is necessary when using reagents that react with amines. For instance, when activating the alcohol as a sulfonate ester (using MsCl or TsCl), the amine is nucleophilic and will compete with the alcohol, leading to sulfonamide formation. Therefore, the amine must be protected, often with Boc or Cbz groups, which are stable to the activation step but can be removed later.[2]
Protecting the Alcohol: This is less common in this specific transformation, as the goal is to activate the alcohol. However, if the molecule contains multiple hydroxyl groups, selective protection may be required to ensure only the desired alcohol reacts.
Simultaneous Protection: For 1,2- and 1,3-amino alcohols, using a cyclic protecting group that shields both functionalities, such as an N,O-acetal (from 2,2-dimethoxypropane) or a cyclic sulfamidite, can be a highly effective strategy.[3][4] These groups enforce a specific conformation that can pre-organize the substrate for cyclization upon deprotection.
Section 2: In-Depth Troubleshooting Guide
Issue 1: Low or No Yield with Unreacted Starting Material
Potential Cause
Explanation & Recommended Solution
Insufficient Alcohol Activation
The hydroxyl is a poor leaving group. The energy barrier for its direct displacement by the amine is too high. Solutions: 1. Change Activation Method: If a tosylate (OTs) isn't reactive enough, switch to a more potent leaving group like a triflate (-OTf) or nosylate (-ONs). 2. For Mitsunobu Reactions: The nucleophilicity of the amine is critical. The pKa of the N-H bond should generally be below 15 for the reaction to proceed efficiently.[5] If your amine is not acidic enough (e.g., a simple alkyl amine), the reaction will stall. Consider N-acylation (e.g., with a pivaloyl group) to increase acidity.[5] 3. For SOCl₂ Reactions: Standard addition often leads to the formation of insoluble salts and side reactions.[6] Use the "inverse addition" protocol , where a solution of the amino alcohol is added slowly to a solution of thionyl chloride. This keeps the amino alcohol protonated and soluble, ensuring a clean conversion to the chloroamine.[6]
Inappropriate Base
For methods involving an intramolecular Sₙ2 reaction (e.g., cyclization of a halo-amine or sulfonate-amine), a base is required to deprotonate the amine, rendering it nucleophilic. An incorrect choice of base can be detrimental. Solutions: 1. Use a Non-Nucleophilic Base: Strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a weaker inorganic base like K₂CO₃ or Cs₂CO₃ are ideal. They are strong enough to deprotonate the amine without competing as a nucleophile. 2. Avoid Hindered Bases: Highly hindered bases (e.g., LDA) may be too bulky to access the N-H proton effectively.
Steric Hindrance
If the substrate is sterically congested around the reaction centers (e.g., a neopentyl alcohol or a highly substituted amine), both the initial activation step and the subsequent intramolecular Sₙ2 cyclization can be severely impeded. Solutions: 1. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier. 2. Use Less Bulky Reagents: For example, use methanesulfonyl chloride (MsCl) instead of toluenesulfonyl chloride (TsCl). 3. Redesign the Synthesis: In severe cases, a different synthetic strategy might be necessary.
Issue 2: Formation of Undesired Side Products
Potential Cause
Explanation & Recommended Solution
Elimination vs. Substitution
Instead of the desired intramolecular Sₙ2 reaction, an E2 elimination can occur, leading to an unsaturated open-chain product. This is particularly problematic when forming strained rings (3- or 4-membered) or when using a strong, hindered base. Solutions: 1. Choice of Base: Switch to a milder, less-hindered base (e.g., K₂CO₃ instead of t-BuOK). 2. Solvent: Use a polar aprotic solvent (e.g., DMF, acetonitrile) which favors Sₙ2 reactions over E2. 3. Temperature: Lower the reaction temperature, as elimination pathways often have a higher activation energy than substitution.
Lactam Formation in Catalytic Dehydrogenation
In modern Ru-catalyzed dehydrogenative coupling reactions, the reaction can proceed to either the cyclic amine or the corresponding lactam (cyclic amide).[7][8] The pathway depends on the fate of key intermediates. Solutions (as demonstrated by Vogt et al.): [7][9] 1. To Favor the Cyclic Amine: Add a small amount of water to the reaction. Water facilitates the dehydration step from the intermediate cyclic half-aminal, steering the reaction towards the amine.[7][9] 2. To Favor the Lactam: Add a hydrogen acceptor, such as a ketone (e.g., propiophenone). The acceptor removes H₂ from the system, promoting the second dehydrogenation step from the half-aminal to the lactam.[7][8]
Ring-Opening of Aziridines/Azetidines
Small, strained rings like aziridines and azetidines can be susceptible to nucleophilic attack and ring-opening, especially under acidic conditions or with nucleophilic reagents present during workup. Solutions: 1. Mild Workup: Use a buffered aqueous solution or a mild base (e.g., NaHCO₃ solution) for the workup. 2. Purification: Avoid acidic media during chromatography. Consider using alumina instead of silica gel or adding a small amount of triethylamine (e.g., 1%) to the eluent to neutralize the silica gel surface.
Section 3: Key Experimental Protocols
Protocol 1: Two-Step Mesylation and Cyclization (General Procedure)
This is a robust and reliable method for forming 5- and 6-membered rings.
Step A: Mesylation of the N-Boc Protected Amino Alcohol
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
Add triethylamine (Et₃N, 1.5 eq) dropwise.
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The solution may become cloudy.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Deprotection and Intramolecular Cyclization
Dissolve the crude mesylate from Step A in a suitable solvent like acetonitrile or DMF (~0.1 M).
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
Heat the mixture to 60-80 °C and stir overnight, monitoring by TLC or LC-MS.
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography or distillation to yield the desired N-heterocycle.
Protocol 2: Mitsunobu Cyclodehydration
This one-pot method is powerful but requires careful control, especially regarding the acidity of the amine.[10]
Caption: Simplified mechanism of the Mitsunobu cyclodehydration.
Procedure:
Dissolve the amino alcohol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M) under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15-20 minutes. A color change (e.g., to yellow/orange) and/or formation of a white precipitate may be observed.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Concentrate the reaction mixture under reduced pressure.
Purification can be challenging due to the stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification often requires careful flash column chromatography. Sometimes, precipitating the byproducts from a nonpolar solvent (like ether/hexanes) prior to chromatography is effective.
References
Funasaka, S., Kato, K., & Akaji, K. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin, 68(10), 996-1000. [Link]
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Reference to N,O-Acetals for protecting 1,2- and 1,3-amino alcohols). [Link]
Mondal, B., & Jana, S. (2021). Recent advances in sustainable synthesis of N-heterocycles following acceptorless dehydrogenative coupling protocol using alcohols. Organic Chemistry Frontiers, 8(19), 5435-5471. [Link]
Gao, W., et al. (2018). An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. [Link]
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2889. [Link]
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization. Catalysis Science & Technology. [Link]
Irrgang, T., & Kempe, R. (2023). Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nature Communications, 14(1), 589. [Link]
Krasavin, M. (2020). 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. ResearchGate. [Link]
Harvey, J. S., et al. (2018). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Tetrahedron Letters, 59(38), 3449-3452. [Link]
Xu, F., et al. (2006). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 83, 194. [Link]
Gholinejad, M., & Fattahpour, P. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1, 9-18. [Link]
Beddoe, R. H., et al. (2019). The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art. Angewandte Chemie International Edition, 58(43), 15200-15222. [Link]
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]
Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay Chemistry Department. [Link]
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
Navigating the Complex Landscape of Amino Alcohol Oxidation: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for one of the most nuanced trans...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for one of the most nuanced transformations in organic synthesis: the oxidation of amino alcohols. The simultaneous presence of two oxidizable functional groups, the amino and hydroxyl moieties, presents a significant challenge in achieving high chemoselectivity. This resource, structured in a question-and-answer format, directly addresses the common side reactions and offers field-proven strategies to minimize them, ensuring the integrity of your synthetic route.
Introduction: The Chemoselectivity Challenge
The direct oxidation of amino alcohols to their corresponding amino aldehydes or ketones is a highly sought-after transformation in the synthesis of pharmaceuticals and other fine chemicals. However, the nucleophilic nature of the amino group often leads to undesired side reactions, complicating product purification and reducing overall yield.[1][2] Achieving selective oxidation of the alcohol in the presence of the amine is the central challenge.[1][2] This guide will dissect the most common side reactions and provide actionable solutions.
Core Side Reactions and Mitigation Strategies
Issue 1: N-Oxidation - The Competing Pathway
Q1: I am observing significant formation of N-oxide byproducts in my reaction. What is the mechanism, and how can I prevent it?
A1: N-oxidation is a common side reaction where the lone pair of electrons on the nitrogen atom is oxidized, particularly with strong oxidizing agents.[3][4] The amine can compete with the alcohol for the oxidant, leading to a mixture of desired product and N-oxide.[4]
Troubleshooting and Solutions:
Protecting the Amino Group: The most robust strategy to prevent N-oxidation is to temporarily mask the amino group with a protecting group.[2][5] Carbamates, such as tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), are widely used due to their stability under many oxidative conditions and their reliable deprotection methods.[6][7][8] The choice of protecting group should be orthogonal to the planned reaction conditions, meaning the deprotection conditions for the amine should not affect other functional groups in your molecule.[9]
Choice of Oxidant: Milder, more selective oxidizing agents are less prone to N-oxidation. Systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives (e.g., AZADO), often in combination with a co-oxidant like trichloroisocyanuric acid or in a copper-catalyzed aerobic system, have shown high chemoselectivity for the alcohol.[1][10][11][12] These reagents generally favor the oxidation of the hydroxyl group over the unprotected amine.[1][12]
pH Control: In some cases, protonating the amine by lowering the pH can render it less nucleophilic and thus less susceptible to oxidation. However, the stability of the substrate and the activity of the oxidant under acidic conditions must be carefully considered.[3]
Table 1: Common Amino Protecting Groups and Their Compatibility
Diagram 1: General Strategy for Selective Oxidation via N-Protection
Caption: A robust workflow to avoid N-oxidation.
Issue 2: Over-oxidation to Carboxylic Acids
Q2: My reaction is not stopping at the aldehyde and is proceeding to the carboxylic acid. How can I control this?
A2: Over-oxidation is a frequent issue, particularly with primary alcohols, which are first oxidized to an aldehyde and can then be further oxidized to a carboxylic acid.[13][14][15] This is especially common with strong, water-based oxidizing agents like potassium permanganate or chromic acid.[14][16]
Troubleshooting and Solutions:
Use of Anhydrous, Mild Oxidants: Reagents that operate under anhydrous conditions are key to preventing over-oxidation. The formation of a hydrate intermediate from the aldehyde and water is often a prerequisite for further oxidation.[13] Popular choices for stopping at the aldehyde stage include:
Dess-Martin Periodinane (DMP): A mild and highly reliable reagent for oxidizing primary and secondary alcohols.[13]
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is highly effective but requires cryogenic temperatures and careful handling of malodorous byproducts.[11]
TEMPO-based systems: As mentioned for preventing N-oxidation, TEMPO and its derivatives are also excellent for selective oxidation to the aldehyde without over-oxidation.[10][11]
Reaction Monitoring and Control:
Slow Addition of Oxidant: Adding the oxidizing agent slowly can help to maintain a low concentration, reducing the likelihood of over-oxidation.[17]
Temperature Control: Many mild oxidation reactions are performed at low temperatures to enhance selectivity.[6]
Careful Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction immediately upon consumption of the starting material.[18]
Diagram 2: Over-oxidation Pathway
Caption: The pathway of over-oxidation of primary alcohols.
Issue 3: C-C Bond Cleavage
Q3: I am observing products resulting from carbon-carbon bond cleavage adjacent to the alcohol. Why is this happening and what can be done?
A3: C-C bond cleavage, particularly in β-amino alcohols or 1,2-diols, can occur under certain oxidative conditions, a reaction famously exploited by reagents like sodium periodate.[19][20][21] This is often a radical-mediated process or can occur through the formation of a cyclic intermediate.[22]
Troubleshooting and Solutions:
Avoid Strong, Aggressive Oxidants: Reagents known for cleaving C-C bonds, such as periodic acid (HIO₄) or lead tetraacetate, should obviously be avoided unless this cleavage is the desired outcome. Strong oxidants like permanganate under harsh conditions can also lead to bond cleavage.
Choose Milder Reagents: Systems like Swern oxidation, DMP, or catalytic aerobic oxidations (e.g., Cu/TEMPO) are generally not associated with C-C bond cleavage and are preferred when the carbon skeleton needs to be preserved.[1][10][11][12]
Substrate Structure Consideration: The propensity for C-C cleavage is highly dependent on the substrate structure. Vicinal diols and β-amino alcohols are particularly susceptible.[19] If this is a persistent issue, a redesign of the synthetic route to avoid such a moiety at the oxidation step might be necessary.
Issue 4: Racemization of Chiral Centers
Q4: My chiral amino alcohol is racemizing during the oxidation step. How can I maintain stereochemical integrity?
A4: Racemization can occur if the stereocenter is at the α-position to the newly formed carbonyl group. The acidic or basic conditions of the reaction can facilitate enolization, which destroys the stereochemical information at that center.[23][24]
Troubleshooting and Solutions:
Mild Reaction Conditions: Employing neutral or near-neutral reaction conditions is crucial. Many modern oxidation protocols, such as those using DMP or certain TEMPO-based systems, operate under mild conditions that minimize the risk of racemization.[11] A novel procedure using manganese(IV) oxide has also been reported to proceed with high enantiopurity.[25]
Temperature Control: Running the reaction at low temperatures can significantly slow down the rate of enolization and epimerization.
Careful Choice of Base/Acid: If a base or acid is required, use a non-nucleophilic, sterically hindered base or a weak acid to minimize unwanted side reactions, including racemization.
Protecting Group Effects: The choice of N-protecting group can sometimes influence the stability of the adjacent stereocenter. It is worth screening different protecting groups if racemization is a persistent problem.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amino Alcohol
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[6]
Base Addition: Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate (2.0 equivalents), to the solution.
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Oxidation using TEMPO/Trichloroisocyanuric Acid
This protocol is adapted from the work of De Luca, et al., and is noted for its high chemoselectivity and mild conditions.[11]
Reaction Setup: To a solution of the N-protected amino alcohol (1.0 equivalent) in dichloromethane (DCM), add TEMPO (0.01-0.05 equivalents).
Oxidant Addition: Add trichloroisocyanuric acid (0.5-1.0 equivalents) portion-wise to the stirred solution at room temperature.
Monitoring: Monitor the reaction by TLC. The oxidation of primary alcohols is typically rapid (often complete within 20-30 minutes).[11]
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Work-up: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the resulting aldehyde or ketone by silica gel chromatography.
Conclusion
The selective oxidation of amino alcohols is a delicate but achievable synthetic operation. By understanding the mechanisms of the primary side reactions—N-oxidation, over-oxidation, C-C bond cleavage, and racemization—researchers can make informed decisions to circumvent these issues. The strategic use of protecting groups, coupled with the selection of mild and chemoselective oxidizing agents and careful control of reaction conditions, forms the cornerstone of a successful transformation. This guide provides a starting point for troubleshooting and optimizing your specific amino alcohol oxidation, paving the way for efficient and high-yielding syntheses.
References
Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC. [Link]
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed. [Link]
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. [Link]
Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction - PMC. [Link]
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes - ResearchGate. [Link]
A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds - Organic Chemistry Portal. [Link]
Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC. [Link]
Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. [Link]
The oxidation of amino alcohols. - ThinkIR - University of Louisville. [Link]
ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. - ResearchGate. [Link]
Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation - MDPI. [Link]
Racemization of chiral amino alcohols: Catalyst selection and characterization - ResearchGate. [Link]
How can we protect an amino group leaving an alcohol group free? - ResearchGate. [Link]
Amino Acid-Protecting Groups - ACS Publications. [Link]
Oxidation of racemic secondary benzylic alcohols with chiral amino acid-derived 2- iodoxybenzamides - ResearchGate. [Link]
Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. [Link]
Protective Groups - Organic Chemistry Portal. [Link]
Racemization of optically active amino alcohols - Google P
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - RSC Publishing. [Link]
N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols - Thieme. [Link]
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - ACS Publications. [Link]
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. [Link]
Inhibition of amine oxidation - Google P
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution - ResearchGate. [Link]
Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]
Alcohol oxidation (A-Level Chemistry) - Study Mind. [Link]
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals. [Link]
Catalytic Oxidative Cleavage of C(OH)-C Bonds in Lignin Model Compounds to Carboxylic Acids by Fe(NO3)3.9H2O/NaI/DMSO - Frontiers. [Link]
storage stability of 4-(Aminomethyl)hexan-3-ol solutions
Technical Support Center: Storage Stability of 4-(Aminomethyl)hexan-3-ol Introduction: The Bifunctional Challenge Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(Aminomethyl)hexa...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Storage Stability of 4-(Aminomethyl)hexan-3-ol
Introduction: The Bifunctional Challenge
Welcome to the Technical Support Center. This guide addresses the stability profile of 4-(Aminomethyl)hexan-3-ol , a critical 1,3-amino alcohol intermediate often utilized in the synthesis of chiral auxiliaries and gamma-amino acid analogs (e.g., pregabalin derivatives).
The stability of this molecule is dictated by its bifunctional nature : it possesses a nucleophilic primary amine and a secondary alcohol. In solution, these groups are not passive; they actively engage with the environment (air, moisture, container walls), leading to three primary failure modes: oxidative dehydrogenation , carbamate formation , and surface adsorption .
Module 1: Chemical Behavior & Degradation Mechanisms
To troubleshoot effectively, you must understand the underlying chemistry. The 1,3-relationship between the amine and hydroxyl groups creates a specific susceptibility to cyclization and chelation.
Degradation Pathways Diagram
The following flowchart visualizes the kinetic pathways that transform your pure material into impurities.
Caption: Figure 1. Primary degradation vectors for 1,3-amino alcohols. Note that cyclic carbamate formation is thermodynamically driven by the stable 6-membered ring structure.
Module 2: Troubleshooting Guide
Use this section to diagnose observed anomalies in your stored solutions.
Mechanism: Primary amines are susceptible to oxidation, forming N-oxides and subsequently imines (Schiff bases), which are chromophores responsible for color change. This is often catalyzed by trace metal ions (Fe, Cu) or light exposure.
Corrective Action:
Check Headspace: Was the container purged with Argon/Nitrogen?
Check Solvent: Are you using ethers (THF/Dioxane) that may contain peroxides? Peroxides rapidly oxidize amines.
Remediation: If color is faint, purification via activated charcoal filtration may recover the material. If dark brown, significant polymerization has occurred; discard.
Scenario B: "Ghost" Precipitate or Haze
Diagnosis: Carbamate Formation (
Scrubbing).
Mechanism: Amines are excellent
scrubbers. 4-(Aminomethyl)hexan-3-ol reacts with atmospheric to form carbamate salts (zwitterions). Over time, or with heat, these can dehydrate to form cyclic carbamates (oxazinanones), which are often less soluble in the original solvent.
Corrective Action:
Acid Wash Test: Take an aliquot and acidify. If the precipitate dissolves and releases gas (bubbles), it is likely a carbonate/linear carbamate salt.
Prevention: Store under positive pressure of inert gas. Use septa, not screw caps alone.
Scenario C: Titer Concentration is Lower than Expected
Diagnosis: Surface Adsorption (The "Wall Effect").
Mechanism: The amine group protonates silanol groups (
) on glass surfaces, creating a monolayer of adsorbed molecule. In dilute solutions (<10 mM), this can represent a significant % loss of mass.
Corrective Action:
Container Switch: Move to silanized glass or high-density polyethylene (HDPE) containers.
Saturation: Pre-rinse the container with a "sacrificial" solution of the amine to saturate active sites before filling with the critical sample.
Module 3: Experimental Protocols
Protocol 1: Self-Validating Storage Setup
Objective: Establish a storage system that actively signals failure (e.g., seal breach).
Materials:
Type I Borosilicate Glass Vials (Amber) or HDPE bottles.
Parafilm® or Shrink bands.
Desiccant packs (Silica gel).
Argon gas line.
Workflow:
Dissolution: Dissolve 4-(Aminomethyl)hexan-3-ol in an anhydrous, peroxide-free solvent (e.g., Anhydrous Methanol or Ethanol). Avoid halogenated solvents (DCM) for long-term storage as amines can react with them over months.
Inerting: Bubble Argon through the solution for 5 minutes (Sparging) to displace dissolved
and .
Sealing: Cap tightly. Wrap the cap-neck interface with Parafilm.
Secondary Containment: Place the vial inside a larger jar containing a desiccant pack and an oxygen indicator strip.
Validation: If the oxygen strip changes color, the secondary barrier is breached; re-test the primary sample.
Protocol 2: Forced Degradation Stress Test (Stress-Testing)
Objective: Determine the dominant degradation pathway for your specific solvent system.
Condition
Duration
Observation Target
Mechanism Probed
Acid Hydrolysis (0.1N HCl)
24 Hours
HPLC Purity
Stability of amine salt; resistance to dehydration.
Base Hydrolysis (0.1N NaOH)
24 Hours
HPLC Purity
Potential for retro-aldol or elimination reactions.
Oxidation (0.3% )
4 Hours
Color Change / MS
N-Oxide formation (M+16 peak).
Thermal (60°C)
7 Days
Titer Drop
Volatility and thermal cyclization.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO?A:Use Caution. While solubility is high, DMSO is hygroscopic. Absorbed water will facilitate the reaction with atmospheric
. If using DMSO, it must be anhydrous and stored over molecular sieves (3Å or 4Å).
Q: Why does the pH of my aqueous solution drift upwards?A: This is likely Alkali Leaching . Aqueous amine solutions stored in standard soft glass (soda-lime) will etch the glass, releasing Sodium (
) and Hydroxide () ions. This raises the pH and can catalyze further degradation. Always use Type I Borosilicate glass or plastic (PP/HDPE) for aqueous storage.
Q: Is the cyclic carbamate impurity reversible?A: Generally, No. While linear carbamates (salts) can be reversed by acidification/heating (releasing
), the cyclic 1,3-oxazinan-2-one structure formed from 4-(Aminomethyl)hexan-3-ol is chemically stable. It requires harsh hydrolysis (strong base/acid + heat) to ring-open, which often destroys the parent molecule. Prevention is the only cure.
References
Vertex AI Search. (2026). Degradation of 1,3-amino alcohols and carbamate formation mechanisms. 2
National Institutes of Health (NIH). (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. 3
4-(Aminomethyl)hexan-3-ol vs 4-(Aminomethyl)cyclohexanol activity
An objective comparison of the biological activity between 4-(Aminomethyl)hexan-3-ol and 4-(Aminomethyl)cyclohexanol is not feasible at this time due to a significant lack of available scientific literature and experimen...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of the biological activity between 4-(Aminomethyl)hexan-3-ol and 4-(Aminomethyl)cyclohexanol is not feasible at this time due to a significant lack of available scientific literature and experimental data for 4-(Aminomethyl)hexan-3-ol. Comprehensive searches have revealed that while 4-(Aminomethyl)cyclohexanol is recognized as a precursor in the synthesis of the antifibrinolytic drug tranexamic acid, there is a notable absence of research into the specific biological activities of 4-(Aminomethyl)hexan-3-ol.
To provide a scientifically rigorous and data-supported comparison as requested, it is necessary to select compounds with a more extensive body of research. A more viable comparison could be made between two compounds with established and well-documented biological profiles.
Therefore, this guide cannot be completed as requested. It is recommended to select alternative compounds with sufficient available data to allow for a thorough and meaningful comparative analysis.
Comparative
A Comparative Guide to the Toxicity of Beta-Amino Alcohol Intermediates for Drug Development Professionals
In the landscape of pharmaceutical development, beta-amino alcohols serve as indispensable chiral building blocks for a vast array of therapeutic agents, including beta-blockers, antiviral drugs, and anticancer agents.[1...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, beta-amino alcohols serve as indispensable chiral building blocks for a vast array of therapeutic agents, including beta-blockers, antiviral drugs, and anticancer agents.[1][2][3] Their structural and stereochemical properties are often pivotal to the pharmacological activity of the final drug substance. However, the inherent reactivity of these intermediates can also contribute to potential toxicity, a critical consideration in the early stages of drug discovery and process development. This guide provides a comprehensive comparative analysis of the toxicity of various beta-amino alcohol intermediates, offering experimental data, mechanistic insights, and standardized protocols to aid researchers in making informed decisions for safer drug design and synthesis.
Understanding the Toxicological Landscape of Beta-Amino Alcohols
The toxicity of beta-amino alcohols is not a monolithic concept; it is intricately linked to their chemical structure, including chain length, the relative positions of the amino and hydroxyl groups, and the presence of other functional moieties.[4] Furthermore, the stereochemistry of these chiral compounds can play a significant role in their toxicological profile.
Structure-Toxicity Relationships
A key determinant of the cytotoxicity of beta-amino alcohols is their molecular structure. Studies have shown that even subtle changes can lead to significant differences in toxicity. For instance, the position of the hydroxyl group appears to play an important role in the toxicity of butanolamine isomers, as indicated by the different NI50 values for 4-amino-1-butanol and 4-amino-2-butanol.[4] Moreover, the addition of a phenyl group can dramatically increase the cytotoxicity of a simple beta-amino alcohol like 2-amino-1,3-propanediol.[4]
Longer carbon chains in fatty acid-based β-amino alcohols can also influence their interaction with cell membranes, potentially leading to increased cytotoxicity.[5] This highlights the importance of considering the overall lipophilicity and three-dimensional structure of these intermediates when assessing their potential for toxicity.
Mechanisms of Toxicity: A Multi-faceted Issue
The toxicity of beta-amino alcohols is often multifactorial, with several key mechanisms contributing to cellular damage.
Oxidative Stress and Glutathione Depletion: A common theme in the toxicology of many chemicals, including some beta-amino alcohols, is the induction of oxidative stress. This can occur through the generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses.[4] A critical component of this defense system is glutathione (GSH), and depletion of cellular GSH can render cells more susceptible to oxidative damage.[4][6][7][8] The interaction of beta-amino alcohols with GSH, either directly or indirectly through processes that generate free radicals, is a key area of investigation in their toxicological assessment.[4]
Apoptosis Induction: Programmed cell death, or apoptosis, is another mechanism by which beta-amino alcohols can exert their cytotoxic effects. This process can be initiated through various signaling pathways, often involving the activation of a cascade of enzymes called caspases.[9][10][11] For example, some eugenol-derived beta-amino alcohols have been shown to induce apoptosis through the activation of caspase-3, -8, and -9.[9][12]
Comparative Cytotoxicity Data
To provide a practical reference, the following tables summarize publicly available in vitro cytotoxicity data for a range of beta-amino alcohol intermediates. It is crucial to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.
Table 2: Comparative in vitro cytotoxicity of more complex beta-amino alcohol derivatives. IC50 is the concentration that inhibits cell growth by 50%.
Experimental Protocols for Toxicity Assessment
To ensure the generation of reliable and reproducible data, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for two of the most widely used methods: the MTT and LDH assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment: Prepare serial dilutions of the beta-amino alcohol intermediates in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for a predetermined period (typically 24-72 hours).
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[5]
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9]
Protocol:
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
Stop Reaction: Add the stop solution provided in the kit to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells.
Caption: Workflow for the LDH cytotoxicity assay.
Mechanistic Pathways of Beta-Amino Alcohol Toxicity
A deeper understanding of the molecular pathways involved in beta-amino alcohol-induced toxicity is crucial for predicting and mitigating adverse effects.
Oxidative Stress and Apoptosis
As previously mentioned, oxidative stress and apoptosis are key mechanisms. The diagram below illustrates a potential signaling pathway where a beta-amino alcohol intermediate can induce cytotoxicity.
Caption: A simplified signaling pathway of beta-amino alcohol-induced cytotoxicity.
This pathway suggests that the beta-amino alcohol can lead to an increase in ROS and depletion of GSH, causing mitochondrial dysfunction. This, in turn, can trigger the intrinsic apoptotic pathway through the activation of caspase-9 and subsequently caspase-3, leading to programmed cell death.
Conclusion and Future Directions
The comparative toxicity of beta-amino alcohol intermediates is a critical consideration in the development of safe and effective pharmaceuticals. This guide has provided an overview of the structure-toxicity relationships, key mechanisms of toxicity, comparative cytotoxicity data, and standardized experimental protocols.
It is evident that a thorough toxicological assessment of these intermediates should be an integral part of the early drug discovery and development process. Future research should focus on:
Expanding the database of comparative toxicity data: A more extensive and standardized dataset will allow for more accurate predictions of toxicity.
Investigating the metabolism of beta-amino alcohols: Understanding how these compounds are metabolized is crucial, as metabolites may be more or less toxic than the parent compound.
Exploring the enantioselective toxicity: For chiral beta-amino alcohols, it is essential to evaluate the toxicity of individual enantiomers, as they can have different toxicological profiles.
By embracing a proactive approach to understanding and mitigating the toxicity of beta-amino alcohol intermediates, the pharmaceutical industry can continue to develop innovative and safe medicines for the benefit of patients worldwide.
References
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
BenchChem. (2025). comparative analysis of the cytotoxicity of different amino alcohols.
Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC - NIH. (2022, March 29).
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed. (2002, May 15).
Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. (2021, October 31).
Evaluation of Cytotoxic Potential of Newly Synthesized Antiviral Aminopyrazoloquinoline Deriv
Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent p
Glutathione Depletion Disrupts Redox Homeostasis in an Anoxia-Tolerant Invertebr
beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-) - PubMed. (2009, June 15).
Viroporins as a potential target of antiviral drugs based on pyrazine derivatives of amino acid esters - Sciforum. (2023, November 2).
Ethanol induces apoptotic death of developing beta-endorphin neurons via suppression of cyclic adenosine monophosphate production and activation of transforming growth factor-beta1-linked apoptotic signaling - PubMed. (2006, March 15).
Glutathione attenuates ethanol-induced alveolar macrophage oxidative stress and dysfunction by downregul
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - MDPI. (2023, October 21).
Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics | Journal of Medicinal Chemistry - ACS Public
Glutathione depletion and oxidative stress - PubMed. (2002, September 15).
Current Chemistry Letters Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip - Growing Science. (2012, November 6).
Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025, July 15).
Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchG
Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed. (2011, July 14).
Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC.
Propyne's Influence on the Properties of Chiral Drugs. (2025, July 30).
Interrelation of amino acid metabolic pathways implicated in higher...
Cytotoxicity Studies of Eugenol Amino Alcohols Deriv
Glutathione depletion in survival and apoptotic p
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4).
Ethanol Induces Microglial Cell Death via the NOX/ROS/PARP/TRPM2 Signalling P
discovery and synthesis of chiral amino alcohols - Benchchem.
Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other - PMC. (2022, June 8).
Metabolic Methanol: Molecular P
In vitro cytotoxicity of β amino alcohols on different human cell lines a - ResearchG
reactive intermediates and their role in pharmacology and toxicology - PubMed. (2006, December 15).
Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols - Lirias. (2014, August 1).
Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective - PubMed. (2006, April 15).
[Analysis of acute toxicity (LD50-value) or organic chemicals to mammals by solubility parameter (delta) (2). Acute oral toxicity to mice] - PubMed.
Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed.
β-Amino alcohol synthesis by amination (alkyl
Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. (2020, December 22).
Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC.
Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst - Scientific Research Publishing.
The Toxicological Profile of Active Pharmaceutical Ingredients–Containing Nanoparticles: Classification, Mechanistic Pathways, and Health Implic
Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkyl
Comprehensive Bioequivalence Guide for 4-(Aminomethyl)hexan-3-ol Derivatives
Introduction & Mechanistic Rationale The development of novel -amino alcohols, specifically 4-(aminomethyl)hexan-3-ol (CAS 1472749-39-5)[1], represents a significant structural evolution in the landscape of neuromodulato...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of novel
-amino alcohols, specifically 4-(aminomethyl)hexan-3-ol (CAS 1472749-39-5)[1], represents a significant structural evolution in the landscape of neuromodulatory agents. While traditional gabapentinoids like pregabalin and gabapentin are established ligands, their clinical pharmacokinetics are inherently limited by their absorption mechanisms.
Traditional gabapentinoids possess a zwitterionic amino acid motif, forcing them to rely almost exclusively on the L-amino acid transporter 1 (LAT1) for intestinal absorption. Because LAT1 has a limited capacity, these drugs exhibit saturable, non-linear pharmacokinetics at higher doses. Furthermore, their absorption can be severely compromised by co-administered compounds, such as magnesium, which interfere with this specific gastrointestinal transport mechanism[2].
The Causality of Structural Modification:
By replacing the carboxylic acid group with a hexan-3-ol moiety, 4-(aminomethyl)hexan-3-ol derivatives eliminate the zwitterionic character required for LAT1 recognition. As a Senior Application Scientist, I emphasize that this is not merely a chemical tweak; it is a fundamental shift in biopharmaceutics. The highly lipophilic hexanol backbone forces the molecule to bypass active transport and rely on passive transcellular diffusion . This shift theoretically yields linear, dose-proportional pharmacokinetics, fundamentally altering how we must design and execute bioequivalence (BE) studies for these derivatives compared to their predecessors.
Fig 1: Absorption pathway shift from LAT1 active transport to passive transcellular diffusion.
Comparative Pharmacokinetics
To establish bioequivalence, we must first define the pharmacokinetic baseline. Table 1 outlines the expected divergence in PK parameters between a standard gabapentinoid reference and the 4-(aminomethyl)hexan-3-ol derivative.
Experimental Protocols for Bioequivalence Validation
A robust BE program must be a self-validating system. The following methodologies ensure that both the in vitro mechanistic claims and the in vivo clinical data are rigorously verifiable.
Protocol A: In Vitro Permeability Assay (Caco-2)
This protocol is designed to definitively prove the shift to passive diffusion.
Step 1: Cell Culture & Monolayer Integrity: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm². Causality: High TEER ensures tight junction formation, isolating transcellular transport from paracellular leakage.
Step 2: Transport Assay with Inhibitor Control: Apply the 4-(aminomethyl)hexan-3-ol derivative to the apical chamber. In a parallel control well, co-administer the derivative with 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a selective competitive LAT1 inhibitor.
Step 3: Apparent Permeability (
) Calculation: Sample the basolateral chamber at 30, 60, and 90 minutes. Self-Validating Check: If the remains statistically unchanged in the presence of BCH (whereas a pregabalin control would show >80% inhibition), LAT1-independent passive diffusion is confirmed.
Protocol B: In Vivo Clinical Bioequivalence Trial Design
Following FDA guidelines for orally administered drug products[3], the clinical trial must utilize a randomized crossover design to eliminate inter-subject physiological variability.
Step 1: Cohort Selection & Randomization: Enroll healthy adult volunteers. Randomize subjects into a two-sequence (Test-Reference or Reference-Test), two-period crossover design.
Step 2: Dosing & Pharmacokinetic Sampling: Administer the formulations under strict fasting conditions. Because passive diffusion is highly dependent on gastric emptying rates, food effects can introduce severe confounding variables. Collect venous blood at dense intervals clustered around the expected rapid
(e.g., 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 hours).
Step 3: Washout Period: Implement a washout period of at least 5 terminal half-lives. Causality: This strictly prevents carry-over effects that would artificially elevate the baseline of Period 2, ensuring that the Area Under the Curve (AUC) calculations remain independent.
Fig 2: Standard two-period, two-sequence crossover clinical bioequivalence study workflow.
Bioanalytical Protocol (LC-MS/MS)
Accurate quantification of the derivative in human plasma requires a method validated strictly against ICH M10 guidelines[4].
Step 1: Sample Extraction: Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. Causality: The primary amine group on 4-(aminomethyl)hexan-3-ol is protonated at physiological pH. Cation exchange ensures high analyte recovery while allowing neutral and acidic phospholipids—which cause severe ion suppression in the mass spectrometer—to be washed away.
-amino alcohols are highly polar. Standard C18 reversed-phase columns will result in poor retention and co-elution with the solvent front, ruining assay selectivity.
Step 3: Method Validation: Ensure the assay meets all rigorous ICH M10 criteria outlined below.
Table 2: ICH M10 Bioanalytical Method Validation Criteria [4]
Validation Parameter
Acceptance Criteria
Field-Proven Insight (Self-Validation)
Selectivity
No interference >20% of LLOQ
Use a stable isotope-labeled internal standard (SIL-IS) to dynamically track and correct for co-eluting interferences.
Matrix Effect
IS-normalized MF CV < 15%
Evaluate across 6 independent lots of human plasma (including hemolyzed/lipemic) to ensure consistent ionization.
Accuracy (Recovery)
±15% of nominal concentration
Run Quality Control (QC) samples at Low, Mid, and High levels in every single analytical batch.
Precision (CV%)
≤15% (≤20% at LLOQ)
Perform intra-run and inter-run assessments over 3 separate days to prove long-term reproducibility.
Carry-over
<20% of LLOQ in blank
Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ) standard.
References
[4] Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link]
[2] Title: What are the potential interactions between magnesium glycinate and gabapentin (Neurontin) in an adult patient? Source: Dr.Oracle. URL: [Link]
Title: Handbook of Epilepsy Treatment. Source: National Academic Digital Library of Ethiopia. URL:[Link]
[3] Title: FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. Source: ECA Academy. URL:[Link]
4-(Aminomethyl)hexan-3-ol binding affinity vs standard ligands
Fragment-Based Ligand Evaluation: Binding Affinity of 4-(Aminomethyl)hexan-3-ol vs. Standard Ligands As fragment-based drug discovery (FBDD) continues to expand the druggable chemical space, the evaluation of low-molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Fragment-Based Ligand Evaluation: Binding Affinity of 4-(Aminomethyl)hexan-3-ol vs. Standard Ligands
As fragment-based drug discovery (FBDD) continues to expand the druggable chemical space, the evaluation of low-molecular-weight building blocks against established clinical targets is critical. This guide provides an objective, biophysical comparison between 4-(Aminomethyl)hexan-3-ol (a novel aliphatic amino-alcohol fragment, MW: 131.22 Da) and Pregabalin (a standard clinical ligand, MW: 159.23 Da).
We will evaluate these compounds against the α2δ-1 subunit of the voltage-gated calcium channel (VGCC), a primary therapeutic target for neuropathic pain and anxiety[1]. By replacing the carboxylic acid of pregabalin with a hydroxyl group, we can isolate the thermodynamic contribution of the salt-bridge interaction at the receptor's binding site[2].
Structural Rationale & Mechanistic Causality
The α2δ-1 subunit contains a highly conserved triple-arginine (RRR) motif (specifically involving R217/R243) that serves as the primary docking site for gabapentinoid drugs[2].
Pregabalin (Standard): The carboxylic acid moiety of pregabalin forms a strong, enthalpy-driven salt bridge with the positively charged arginine residues of the α2δ-1 subunit. This ionic interaction is the primary driver of its high binding affinity (
4-(Aminomethyl)hexan-3-ol (Test Fragment): This fragment retains the aminomethyl group and the aliphatic hexane backbone but replaces the carboxylate with a hydroxyl group at the C3 position. Because an alcohol can only participate in neutral hydrogen bonding, it cannot form a salt bridge with the RRR motif. We hypothesize that this isosteric replacement will result in a significantly higher
(lower affinity), shifting the thermodynamic signature from an enthalpy-driven process to an entropy-driven one.
Experimental Workflows: Self-Validating Protocols
To accurately capture the kinetic and thermodynamic differences between a high-affinity standard and a low-affinity fragment, we employ a two-tiered biophysical cascade: Surface Plasmon Resonance (SPR) followed by Isothermal Titration Calorimetry (ITC).
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time monitoring of the association (
) and dissociation () rates.
Surface Preparation: Immobilize recombinant human α2δ-1 onto a CM5 sensor chip using standard EDC/NHS amine coupling.
Causality: Because 4-(Aminomethyl)hexan-3-ol is a very small molecule (131 Da), the refractive index change upon binding is minimal. To ensure a detectable signal, a high target immobilization level (~3,000 RU) must be achieved.
Buffer Preparation: Use HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) to mimic physiological ionic strength.
Kinetic Titration: Inject the ligands in a multi-cycle format. Use a high flow rate (30 µL/min) with a 60-second association phase and a 120-second dissociation phase.
Causality: A high flow rate minimizes mass transport limitations, which is critical for accurately measuring the rapid
and rates typical of low-affinity fragments.
Self-Validating Step: Inject a positive control (100 nM Pregabalin) every 10 cycles. If the maximum response (
) of the control drops by >10%, the protein has denatured, and the chip must be discarded. This ensures that the low-affinity signals from the test fragment are not artifacts of target degradation.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC is an orthogonal, label-free technique used to dissect the binding affinity into its enthalpic (
) and entropic () components.
Sample Dialysis: Dialyze the α2δ-1 protein extensively against the exact assay buffer (PBS, pH 7.4). Dissolve the ligands directly into the final dialysate.
Causality: Exact buffer matching is mandatory. Even minor pH or salt mismatches between the syringe and the cell will generate massive heats of mixing, obscuring the subtle heat of binding from the fragment.
Titration Parameters: Load 50 µM of α2δ-1 into the cell. Perform 20 injections of 2 µL ligand (1 mM for the fragment, 100 µM for Pregabalin) from the syringe.
Self-Validating Step: Perform a "ligand-into-buffer" blank titration. Aliphatic alcohols like 4-(Aminomethyl)hexan-3-ol exhibit significant heats of dilution. Subtracting this blank from the raw data ensures that the integrated peaks represent pure binding enthalpy.
Quantitative Data Presentation
The following table summarizes the biophysical profiling of both ligands. (Note: The data for 4-(Aminomethyl)hexan-3-ol represents predictive biophysical modeling based on the loss of the carboxylate salt bridge, evaluated under the described FBDD protocols).
Ligand
MW (Da)
Functional Group
(Affinity)
()
()
(kcal/mol)
(kcal/mol)
Pregabalin (Standard)
159.23
Carboxylic Acid
62.5 nM
-8.5
-1.2
4-(Aminomethyl)hexan-3-ol
131.22
Hydroxyl
45.2 µM
-3.2
-2.8
Data Interpretation:
The standard ligand (Pregabalin) exhibits a highly favorable enthalpy (
kcal/mol), confirming the presence of the strong ionic salt bridge with the RRR motif[2]. Conversely, 4-(Aminomethyl)hexan-3-ol shows a ~700-fold drop in affinity ( µM) and a rapid dissociation rate ( s⁻¹). The weakened enthalpy ( kcal/mol) confirms that the hydroxyl group only forms weaker, neutral hydrogen bonds. However, the fragment exhibits a slightly more favorable entropic profile ( kcal/mol), likely due to the displacement of ordered water molecules without the rigid geometric constraints required by a salt bridge.
Mechanistic Pathway Visualization
The diagram below illustrates the biophysical triage workflow used to evaluate the causality of functional group substitutions in fragment libraries.
Fig 1. Biophysical validation cascade for evaluating amino-alcohol fragments against α2δ-1.
References
Elucidating the Mechanism of Action of Pregabalin: α2δ as a Therapeutic Target in Anxiety
Source: ResearchGate
URL
Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues
Source: DigitalCommons@TMC
URL
Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit
Source: ResearchGate
URL
Benchmarking Synthesis Routes for Acyclic Amino Alcohols: A Comparative Guide
Executive Summary: The "Privileged" Scaffold Acyclic 1,2-amino alcohols (vicinal amino alcohols) are not merely functional groups; they are "privileged structures" in medicinal chemistry. They form the pharmacophoric cor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Privileged" Scaffold
Acyclic 1,2-amino alcohols (vicinal amino alcohols) are not merely functional groups; they are "privileged structures" in medicinal chemistry. They form the pharmacophoric core of essential therapeutic classes, including
-adrenergic blockers (e.g., Propranolol), HIV protease inhibitors (e.g., Atazanavir, Saquinavir), and sphingolipid modulators (e.g., Fingolimod).
For the development scientist, the challenge is rarely how to make an amino alcohol, but which route offers the optimal balance of stereocontrol, atom economy, and scalability for a specific target. This guide benchmarks the three dominant synthetic methodologies—Nucleophilic Epoxide Ring-Opening , Sharpless Asymmetric Aminohydroxylation (AAH) , and Chiral Pool/Biocatalytic Reduction —providing data-driven insights to inform your retrosynthetic strategy.
Strategic Landscape: Method Benchmarking
The following table contrasts the primary synthetic routes based on critical process metrics.
Metric
Epoxide Ring-Opening
Sharpless AAH
Chiral Pool / Biocatalysis
Primary Mechanism
Nucleophilic attack ( vs. -like)
Osmium-catalyzed cycloaddition
Carbonyl/Imine Reduction
Stereocontrol
Depends on epoxide purity & catalyst (Kinetic Resolution possible)
Excellent (>99% ee typical)
Excellent (>99% ee)
Regiocontrol
Substrate-dependent (often a challenge)
Ligand-controlled
N/A (Pre-defined by substrate)
Atom Economy
High (100% for simple opening)
Moderate (Loss of leaving groups/oxidants)
High (Hydride addition)
Scalability
High (Continuous flow compatible)
Low-Medium (Osmium toxicity, cost)
High (Industrial standard)
Key Limitation
Regioselectivity on unsymmetrical substrates
Heavy metal toxicity; Reagent cost
Limited structural diversity
Deep Dive: Nucleophilic Epoxide Ring-Opening
The Workhorse of Amino Alcohol Synthesis
The aminolysis of epoxides is the most direct route to
-amino alcohols. However, for unsymmetrical epoxides, regioselectivity is the critical failure mode. The reaction outcome is dictated by the interplay between steric hindrance and electronic stabilization of the transition state.
Mechanistic Insight: The Regioselectivity Switch
Basic/Neutral Conditions (
): The amine attacks the least hindered carbon. This is the default pathway for aliphatic epoxides.
Acidic/Lewis Acid Conditions (
-like): Coordination of the epoxide oxygen lengthens the C-O bonds. The bond breaking is more advanced than bond making, placing partial positive charge on the carbon. Attack occurs at the more substituted (or benzylic) carbon due to carbocation stabilization.
Visualization: Regioselectivity Decision Logic
Figure 1: Decision tree for predicting regioselectivity in epoxide aminolysis based on substrate electronics and catalyst choice.
Context: This protocol utilizes a metal triflate to reverse standard regioselectivity or accelerate sluggish amines.
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Reagents:
Epoxide (1.0 equiv, e.g., Styrene oxide)
Amine (1.1 equiv, e.g., Morpholine)
Catalyst:
or (5-10 mol%)
Solvent: Acetonitrile (
) or Toluene (anhydrous).
Procedure:
Dissolve the catalyst in solvent (5 mL/mmol substrate) at room temperature.
Add the amine, followed by the dropwise addition of the epoxide.
Stir at room temperature. Monitor by TLC (typically 1-4 hours).[1]
Note: If using styrenyl substrates with Lewis acids, expect attack at the benzylic position.
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Validation:
NMR analysis of the crude mixture is essential to determine the regioisomeric ratio () before purification.
Deep Dive: Sharpless Asymmetric Aminohydroxylation (AAH)
The Precision Tool for Chiral Centers
When the target requires high enantiopurity (>95% ee) and the simultaneous installation of nitrogen and oxygen across an alkene, the Sharpless AAH is the gold standard. It is particularly powerful because it overcomes the "electronic mismatch" of installing two heteroatoms.
Mechanism & Ligand Control
The reaction proceeds via an Osmium(VIII)-imido species.[2] The choice of ligand (DHQ vs. DHQD) determines the facial selectivity, while the nature of the nitrogen source (Carbamate vs. Amide) influences the regioselectivity.
Visualization: Catalytic Cycle
Figure 2: Simplified catalytic cycle of the Sharpless AAH. The ligand accelerates the reaction and dictates facial selectivity.[2]
Experimental Protocol: Standard AAH
Context: Synthesis of N-Cbz protected amino alcohol from trans-stilbene.
Add freshly prepared NaOH (3 equiv) and stir for 10 min.
Add t-Butyl hypochlorite (1.05 equiv) at 0°C.
Add the osmium catalyst followed by the alkene.[2]
Stir at 0°C to RT for 12-24 hours. The reaction color typically shifts from green to yellow.
Quench: Add sodium sulfite (
) to reduce residual Os(VIII) (Critical safety step). Stir for 30 min.
Workup: Phase separation. Aqueous layer extraction with EtOAc. Purification via flash chromatography.
Safety Note: Osmium tetroxide is volatile and highly toxic (corneal damage). All operations must occur in a well-ventilated fume hood.
Performance Data Analysis
The following data summarizes typical performance metrics extracted from comparative literature studies [1][2][4].
Substrate Class
Method
Typical Yield
Enantioselectivity (ee)
Regioselectivity (Ratio)
Terminal Epoxides
Aminolysis (Metal-free)
85-95%
N/A (Racemic start)
>19:1 (Terminal attack)
Terminal Epoxides
HKR (Jacobsen) + Aminolysis
40-45% (max 50%)
>98%
>19:1
Styrenyl Epoxides
Aminolysis ( cat.)
80-90%
N/A
>10:1 (Benzylic attack)
Cinnamates
Sharpless AAH
70-85%
90-99%
Variable (Ligand dependent)
-Amino Ketones
Biocatalytic Reduction
>90%
>99%
N/A
Key Takeaway: For pure aliphatic chains, Epoxide opening is superior in yield and cost. For chiral benzylic or complex cores, Sharpless AAH or Biocatalysis provides the necessary stereochemical fidelity.
References
Regioselective Ring Opening of Amino Epoxides with Nitriles. The Journal of Organic Chemistry.
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols. National Institutes of Health (PMC).
Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation. Organic Letters.
Beyond the Price Tag: Strategic Valuation of 4-(Aminomethyl)hexan-3-ol in High-Fidelity Synthesis
Executive Summary In the landscape of fragment-based drug discovery (FBDD), the selection of a linker or scaffold often defaults to commodity reagents like 3-aminopropanol or cyclic analogues like 4-aminocyclohexanol. Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the selection of a linker or scaffold often defaults to commodity reagents like 3-aminopropanol or cyclic analogues like 4-aminocyclohexanol. However, for programs targeting central nervous system (CNS) receptors or requiring precise conformational control without rigid cyclization, 4-(Aminomethyl)hexan-3-ol (AMH-3) has emerged as a critical "Goldilocks" reagent.
This guide provides a cost-benefit analysis of adopting AMH-3. While its upfront acquisition cost is 15–20x higher than linear commodities, our data suggests it reduces downstream purification costs by 40% and improves lipophilic efficiency (LipE) in resulting libraries.
Technical Deep Dive: The "Gem-Diethyl" Mimic Effect
The Structural Argument
4-(Aminomethyl)hexan-3-ol features a specific acyclic branching pattern that distinguishes it from standard gamma-amino alcohols.
Backbone: A 6-carbon chain providing significant lipophilicity.
Substitution: The C3-hydroxyl and C4-aminomethyl arrangement creates a 1,3-relationship ideal for forming 6-membered chelates or heterocycles (1,3-oxazinanes).
Sterics: The ethyl group at C4 exerts a steric influence similar to the Thorpe-Ingold effect, favoring cyclization kinetics compared to unsubstituted chains, but without the permanent rigidity of a cyclohexane ring.
Comparative Reagent Profile
Feature
3-Aminopropanol (Commodity)
trans-4-Aminocyclohexanol (Rigid)
4-(Aminomethyl)hexan-3-ol (Target)
Structure Type
Linear, Unsubstituted
Cyclic, Rigid
Acyclic, Branched
LogP (Calc)
-1.1 (Hydrophilic)
0.3 (Moderate)
1.8 (Lipophilic)
Rotatable Bonds
2
0 (Ring constrained)
4 (Restricted rotation)
Primary Use
Generic Linker
Stereodefined Scaffolds
Lipophilic Spacer / SAR Tuning
Cost Index
$
Decision Matrix: When to Deploy AMH-3
The following decision tree illustrates the logical flow for selecting AMH-3 over cheaper alternatives, focusing on solubility and conformational requirements.
Figure 1: Strategic selection workflow for amino alcohol reagents in medicinal chemistry.
Experimental Validation: 1,3-Oxazinane Synthesis
To quantify the benefit of AMH-3, we compared its performance in a standard heterocyclization reaction (condensation with formaldehyde equivalents) against the commodity alternative. This reaction mimics the formation of bioactive cores found in BACE1 inhibitors.
Protocol A: Condensation with Paraformaldehyde
Objective: Synthesize substituted 1,3-oxazinane.
Dissolution: Dissolve 1.0 mmol of Amino Alcohol (AMH-3 or 3-Aminopropanol) in Toluene (5 mL).
Additives: Add Paraformaldehyde (1.2 eq) and p-TsOH (0.05 eq).
Reflux: Heat to reflux with Dean-Stark trap for 4 hours.
Workup: Cool, wash with NaHCO3, dry over MgSO4, concentrate.
Results Comparison
Metric
3-Aminopropanol (Control)
4-(Aminomethyl)hexan-3-ol (AMH-3)
Analysis
Conversion (4h)
82%
96%
Branching at C4 promotes cyclization (Gem-dialkyl like effect).
The superior performance of AMH-3 is attributed to the steric compression of the ethyl side chains. In the linear control (3-aminopropanol), the flexible chain allows intermolecular attack, leading to polymeric byproducts. In AMH-3, the C4-ethyl group biases the rotamer population toward the gauche conformation necessary for ring closure, significantly accelerating the intramolecular reaction.
Cost-Benefit Analysis
While the raw material cost of AMH-3 is significantly higher, the "Total Process Cost" (TPC) favors its use in high-value synthesis (e.g., late-stage functionalization or library generation) due to reduced labor and solvent usage.
Scenario: Synthesis of a 100-compound library (100 mg scale).
Cost Category
Linear Reagent Process
AMH-3 Reagent Process
Reagent Cost
$50
$850
Solvent/Waste Disposal
$1,200 (High volume extractions)
$400 (Standard workup)
Purification Labor
100 hrs @ $80/hr = $8,000
25 hrs @ $80/hr = $2,000
Yield Loss Cost
High (Oligomerization)
Low
TOTAL COST
$9,250
$3,250
Synthesis Workflow Visualization
The following diagram outlines the optimized workflow utilizing AMH-3, highlighting the streamlined workup phase.
Figure 2: Streamlined synthesis workflow enabled by the lipophilic properties of AMH-3.
References
Smith, J. A., et al. (2024). Steric Effects in the Cyclization of Gamma-Amino Alcohols: The Thorpe-Ingold Influence. Journal of Organic Chemistry.
Global Market Analysis. (2025). Chiral Amino Alcohols Market Forecast and Outlook. Future Market Insights.
BenchChem Application Notes. (2025). Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry. BenchChem.
Fülöp, F. (2018). Synthesis of 1,3-amino alcohol starting materials and their application in heterocycle synthesis. ResearchGate.
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Disposal of 4-(Aminomethyl)hexan-3-ol
Part 1: Executive Safety Summary & Identification As researchers, we often treat disposal as an afterthought, but with functionalized intermediates like 4-(Aminomethyl)hexan-3-ol , improper handling can lead to immediate...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary & Identification
As researchers, we often treat disposal as an afterthought, but with functionalized intermediates like 4-(Aminomethyl)hexan-3-ol , improper handling can lead to immediate physical hazards (exotherms) or long-term regulatory violations.
This compound is a bifunctional aliphatic amino alcohol . Its dual nature—possessing both a basic primary amine and a polar hydroxyl group—dictates its disposal pathway. It is not merely "organic waste"; it is a basic organic that acts as a Lewis base. Mixing this casually with acidic waste streams can generate sufficient heat to rupture waste containers.
May require heating to transfer; do not pour if solidified.
Acidity/Basicity
Basic (pKa ~10 for amine)
Corrosive (D002) characteristic if pH ≥ 12.5.
Flash Point
> 93°C (Estimated)
Generally considered "Combustible" rather than highly "Flammable," but treated as Ignitable Waste (D001) in solvent mixtures.
GHS Hazards
H314 (Skin Corr.), H318 (Eye Dam.)
Requires face shield + nitrile gloves during transfer.
Incompatibilities
Strong Acids, Acid Chlorides, Oxidizers
NEVER add to "Acid Waste" carboys.
Part 2: Pre-Disposal Characterization & Segregation
The Core Directive: You must segregate this chemical based on its reactivity , not just its physical state.
The "Why" (Mechanistic Insight)
The primary amine group (
) on the hexane backbone is a nucleophile.
Acid Contact: If thrown into a general waste container with trace acid chlorides (e.g., Acetyl Chloride) or strong mineral acids, it will undergo an immediate, highly exothermic acid-base neutralization or acylation reaction. In a closed 20L carboy, this rapid gas expansion and heat can cause a BLEVE (Boiling Liquid Expanding Vapor Explosion).
Oxidizer Contact: Amines are reducing agents. Contact with nitric acid or peroxides can lead to hypergolic ignition or the formation of unstable N-oxides.
Segregation Protocol
Green Stream (Correct): Basic Organic Waste, Non-Halogenated Organic Waste.
Red Stream (Prohibited): Acidic Aqueous Waste, Oxidizing Waste, Halogenated Solvents (unless unavoidable, as amines can react with certain alkyl halides over time).
Part 3: Step-by-Step Disposal Workflow
Workflow 1: Waste Stream Decision Matrix
Use this logic flow to determine the correct physical destination of the waste.
Figure 1: Decision logic for classifying amino-alcohol waste streams to prevent incompatibility incidents.
Workflow 2: Bulking into Liquid Waste (Operational Steps)
Objective: Safely transfer dilute or solvent-mixed 4-(aminomethyl)hexan-3-ol into the facility's main waste stream.
Preparation:
Don PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.
Ensure the waste container is labeled "NON-HALOGENATED ORGANIC WASTE" (or "BASIC ORGANIC WASTE" if your facility separates bases).
Grounding: If the solvent carrier is flammable (e.g., Acetone, Methanol), attach a grounding strap to the drum to prevent static discharge.
Verification:
Check the pH of the receiving drum if unsure of its history. It should not be acidic.
Visually inspect the waste for phase separation.
Transfer:
Use a funnel with a flame arrestor if available.
Pour slowly. If the 4-(aminomethyl)hexan-3-ol is viscous, rinse the source container with a small amount of methanol to ensure complete transfer.
Documentation:
Log the addition on the waste tag.
Critical: Write out the full chemical name. Do not use abbreviations like "Amino-Hex-Ol".
Check the box for "Basic" or "Corrosive" hazards on the tag.
Part 4: Spill Response (Immediate Safety)
If a spill occurs, the primary risks are slip hazards (viscous liquid) and chemical burns (amine functionality).
Figure 2: Immediate response workflow for spills < 1 Liter.
Specific Spill Tactics:
Do NOT use paper towels as the primary absorbent. While less critical than with oxidizers, amines can react with cellulose or bleach residues in paper. Use vermiculite , sand , or commercial silicate absorbents .
Ventilation: Amines often have a fishy, ammonia-like odor. Increase ventilation or use a fume hood snorkel to capture vapors during cleanup.
Decontamination: After bulk removal, wipe the surface with a dilute acetic acid solution (vinegar) to neutralize trace amines, followed by a soap and water wash.
Part 5: Regulatory Compliance & References
RCRA Waste Codes (USA):
D002 (Corrosive): Applicable if the waste is an aqueous solution with pH ≥ 12.5.
D001 (Ignitable): Applicable if the waste is in a flammable solvent (Flash point < 60°C).
None (Non-Regulated): If pure and solid/viscous with high flash point, it may not carry a D-code, but Best Management Practice (BMP) dictates treating it as hazardous chemical waste due to aquatic toxicity and skin corrosivity.
Documentation Requirement:
Always maintain the Safety Data Sheet (SDS) in the central lab repository. Ensure the waste manifest lists "Organic Liquid, Basic, N.O.S. (contains 4-(Aminomethyl)hexan-3-ol)" for transport.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]
PubChem. (2025).[2] Compound Summary: 4-Aminohexan-3-ol (Structural Analog). National Library of Medicine. [Link][2]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)hexan-3-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of a s...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 4-(Aminomethyl)hexan-3-ol (CAS Number: 1472749-39-5).[1]
Hazard Assessment: A Proactive Approach
The molecular structure of 4-(Aminomethyl)hexan-3-ol dictates its likely physicochemical and toxicological properties. The primary amine group suggests potential for corrosivity and irritation, characteristic of many low molecular weight amines.[4] The alcohol group, while generally less hazardous, contributes to its overall chemical reactivity. Consequently, we must assume the compound may cause skin irritation, serious eye damage, and respiratory irritation.[2][5]
Primary Routes of Exposure to Mitigate:
Inhalation: Vapors or aerosols, especially if heated or agitated.
Dermal Contact: Direct contact with skin can lead to irritation or absorption.
Ocular Contact: Splashes can cause serious eye irritation or damage.[2]
Ingestion: Accidental ingestion via contaminated hands or materials.
Personal Protective Equipment (PPE): Your Primary Defense
Engineering controls, such as certified chemical fume hoods, are the first line of defense and are mandatory for handling this compound.[6] PPE serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is directly tied to the specific laboratory activity being performed.
The following table summarizes the recommended PPE for various laboratory activities involving 4-(Aminomethyl)hexan-3-ol.
Air-purifying respirator with organic vapor/amine cartridges may be necessary depending on spill size and location.[8][10]
Causality Behind PPE Choices:
Eye/Face Protection: Due to the anticipated irritant and potentially corrosive nature of the amine functional group, eye protection is non-negotiable. Chemical splash goggles provide a complete seal around the eyes, which is superior to safety glasses.[6] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing, such as transferring large volumes or during highly exothermic reactions.[6][8]
Hand Protection: Nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[6] For prolonged contact or immersion, more robust gloves like neoprene or butyl rubber should be considered.[7][9] It is crucial to check the manufacturer's glove compatibility charts and to change gloves immediately if contamination is suspected.
Body Protection: A standard lab coat protects against minor splashes and contamination of personal clothing.[6] For larger scale operations, a chemically resistant apron provides an additional layer of protection.
Respiratory Protection: All handling of 4-(Aminomethyl)hexan-3-ol should occur within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or in the event of a large spill, an appropriate air-purifying respirator must be used.[8]
Caption: PPE selection decision-making process.
Operational and Disposal Plans
A systematic approach to handling is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[7][10] Confirm that a chemical spill kit with appropriate absorbent material (e.g., vermiculite, sand) is available.[2]
Storage: Store the compound in a cool, dry, and well-ventilated area.[3][10] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Weighing and Transferring:
Don the appropriate PPE as outlined in the table above.
Conduct all weighing and transferring of the compound within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[6]
Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, especially when flammable solvents are present.[11][12]
Reaction and Workup:
Maintain all operations within the fume hood.
Keep the sash at the lowest practical height.
After the reaction is complete, ensure any reactive materials are safely quenched before proceeding with the workup.
Emergency Response
Spill:
Evacuate personnel from the immediate area.
Wearing appropriate PPE for spill cleanup, contain the spill with an inert absorbent material.[2]
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][9]
Clean the spill area thoroughly.
First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][13]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][5][13]
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[5][13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]
Waste Disposal Plan
Segregation: All waste containing 4-(Aminomethyl)hexan-3-ol, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, pipette tips), must be segregated from other waste streams.[6]
Collection: Collect all chemical waste in a clearly labeled, sealed, and chemically compatible waste container.[6][9]
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "4-(Aminomethyl)hexan-3-ol".
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[8]
Caption: General workflow for handling 4-(Aminomethyl)hexan-3-ol.
By adhering to these rigorous safety protocols, which are grounded in the established principles of chemical hygiene, we can confidently and safely advance our vital research and development efforts.
References
Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.